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  • Product: 1,3-Dibromo-2,3-dimethylbutane
  • CAS: 49623-54-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dibromo-2,3-dimethylbutane

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dibromo-2,3-dimethylbutane is a halogenated alkane with the chemical formula C₆H₁₂Br₂.[1] Its structure, featuring bromin...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2,3-dimethylbutane is a halogenated alkane with the chemical formula C₆H₁₂Br₂.[1] Its structure, featuring bromine atoms on a primary and a tertiary carbon, as well as steric hindrance from the gem-dimethyl group, imparts unique chemical reactivity that makes it a molecule of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and spectral characteristics. While experimental data for this specific isomer is not widely available, this document synthesizes information from established chemical principles, analogous compounds, and computational predictions to offer a robust profile for research and development purposes.

Molecular Structure and Identification

The IUPAC name for this compound is 1,3-dibromo-2,3-dimethylbutane.[1] Its structure consists of a four-carbon butane backbone with methyl groups at the C2 and C3 positions, and bromine atoms at the C1 and C3 positions.

Key Identifiers:

  • CAS Number: 49623-54-3[1]

  • Molecular Formula: C₆H₁₂Br₂[1]

  • Molecular Weight: 243.97 g/mol [1]

  • Canonical SMILES: CC(CBr)C(C)(C)Br[1]

  • InChIKey: PROLBQBUEWXPSN-UHFFFAOYSA-N[1]

Physical Properties

Direct experimental data for the physical properties of 1,3-dibromo-2,3-dimethylbutane are not readily found in the literature. However, based on its structure and comparison with similar bromoalkanes, the following properties can be predicted:

PropertyPredicted Value/InformationJustification and Supporting Data
Appearance Colorless to light yellow liquidBromoalkanes are typically colorless liquids at room temperature unless impurities are present.
Boiling Point ~200-220 °CHigher than its precursor, 2,3-dimethyl-1,3-butadiene (boiling point 69 °C), due to increased molecular weight and stronger intermolecular van der Waals forces from the bromine atoms. This prediction is in line with the boiling points of other dibrominated hexanes.
Density ~1.5 g/mLThe presence of two heavy bromine atoms significantly increases the density compared to its parent alkane. This is a characteristic feature of polyhalogenated organic compounds.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., diethyl ether, chloroform, dichloromethane, hexanes)The molecule is nonpolar and will not favorably interact with polar water molecules. It will be miscible with other nonpolar organic solvents.
XLogP3 3.2 (Computed)[1]This computed value indicates a high lipophilicity, consistent with its predicted insolubility in water.

Chemical Properties and Reactivity

The chemical reactivity of 1,3-dibromo-2,3-dimethylbutane is primarily dictated by the two carbon-bromine bonds and the steric environment of the molecule.

Synthesis of 1,3-Dibromo-2,3-dimethylbutane

The most plausible synthetic route to 1,3-dibromo-2,3-dimethylbutane is through the electrophilic addition of two equivalents of hydrogen bromide (HBr) to 2,3-dimethyl-1,3-butadiene. This reaction proceeds via a resonance-stabilized allylic carbocation intermediate, which can lead to a mixture of products.

Reaction Mechanism:

The addition of the first equivalent of HBr to the conjugated diene can result in both 1,2- and 1,4-addition products. Protonation of one of the double bonds forms a stable tertiary allylic carbocation. The subsequent attack of the bromide ion can occur at either the tertiary carbon (C3, leading to the 1,2-adduct) or the primary carbon (C1, leading to the 1,4-adduct).

Further reaction of these allylic bromide intermediates with a second equivalent of HBr will lead to the formation of di-brominated products, including the desired 1,3-dibromo-2,3-dimethylbutane.

G cluster_0 Step 1: Formation of Allylic Carbocation cluster_1 Step 2: Nucleophilic Attack (1st HBr) cluster_2 Step 3: Second HBr Addition Diene 2,3-dimethyl-1,3-butadiene Carbocation Resonance-Stabilized Tertiary Allylic Carbocation Diene->Carbocation Protonation HBr1 H-Br HBr1->Carbocation 1_2_adduct 1,2-Adduct (3-bromo-2,3-dimethyl-1-butene) Carbocation->1_2_adduct Br⁻ attack at C3 1_4_adduct 1,4-Adduct (1-bromo-2,3-dimethyl-2-butene) Carbocation->1_4_adduct Br⁻ attack at C1 Target 1,3-Dibromo-2,3-dimethylbutane 1_2_adduct->Target Addition to remaining double bond 1_4_adduct->Target Addition to remaining double bond HBr2 H-Br HBr2->Target

Caption: Proposed synthesis of 1,3-dibromo-2,3-dimethylbutane.
Proposed Experimental Protocol for Synthesis

This protocol is based on general procedures for the hydrobromination of conjugated dienes.

G start Start dissolve Dissolve 2,3-dimethyl-1,3-butadiene in a non-polar solvent (e.g., pentane) in a flask equipped with a stir bar. start->dissolve cool Cool the solution to 0°C in an ice bath. dissolve->cool add_hbr Bubble HBr gas slowly through the solution or add a solution of HBr in acetic acid dropwise (2 equivalents). cool->add_hbr monitor Monitor the reaction by TLC or GC-MS until the starting material is consumed. add_hbr->monitor quench Quench the reaction with a cold, dilute solution of sodium bicarbonate. monitor->quench extract Extract the product with the same organic solvent. quench->extract dry Dry the organic layer over anhydrous magnesium sulfate. extract->dry filter_concentrate Filter and concentrate the solution under reduced pressure. dry->filter_concentrate purify Purify the crude product by vacuum distillation. filter_concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of 1,3-dibromo-2,3-dimethylbutane.

Causality Behind Experimental Choices:

  • Low Temperature: The initial addition of HBr is exothermic. Low temperatures help to control the reaction rate and can influence the ratio of 1,2- to 1,4-addition products.

  • Non-polar Solvent: A non-polar solvent is used to dissolve the non-polar diene and to facilitate product extraction.

  • Quenching with Bicarbonate: This step neutralizes any excess HBr.

  • Vacuum Distillation: Due to the predicted high boiling point of the product, vacuum distillation is necessary for purification to prevent decomposition at high temperatures.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-dibromo-2,3-dimethylbutane is expected to show distinct signals corresponding to the different proton environments.

  • -CH₂Br (C1 protons): These two protons are diastereotopic due to the adjacent chiral center at C2. They are expected to appear as two separate signals, likely a doublet of doublets (AB quartet) due to geminal and vicinal coupling, in the range of 3.4-3.8 ppm.

  • -CH- (C2 proton): This single proton is coupled to the C1 protons and the C4 methyl protons. It is expected to be a multiplet in the range of 2.5-3.0 ppm.

  • -C(CH₃)₂Br (C3 gem-dimethyl protons): These two methyl groups are chemically equivalent and will appear as a singlet integrating to 6 protons, likely in the range of 1.7-2.0 ppm.

  • -CH(CH₃)- (C2 methyl protons): This methyl group will appear as a doublet due to coupling with the C2 proton, in the range of 1.1-1.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals for the six carbon atoms.

  • -CH₂Br (C1): ~35-45 ppm

  • -CH- (C2): ~50-60 ppm

  • -CBr- (C3): ~70-80 ppm (quaternary carbon attached to bromine)

  • -CH(CH₃)- (C4): ~20-25 ppm

  • -C(CH₃)₂Br (C5, C6): ~30-35 ppm (two equivalent methyl carbons)

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio).

  • Molecular Ion (M⁺): A cluster of peaks around m/z 242, 244, and 246 in a ratio of approximately 1:2:1 will be observed for the molecular ion [C₆H₁₂Br₂]⁺.

  • Fragmentation: Common fragmentation pathways will include:

    • Loss of a bromine radical (-Br) to give a fragment at m/z 163/165.

    • Loss of HBr to give a fragment at m/z 162/164.

    • Alpha-cleavage, leading to the loss of a methyl radical (-CH₃) or a bromomethyl radical (-CH₂Br).

    • The base peak is likely to be a stable carbocation formed after initial fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for C-H and C-Br bonds.

  • C-H stretching: 2850-3000 cm⁻¹ (from the alkyl groups)

  • C-H bending: ~1370-1470 cm⁻¹

  • C-Br stretching: 500-650 cm⁻¹ (a strong absorption in the fingerprint region)

Safety and Handling

1,3-Dibromo-2,3-dimethylbutane is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also expected to cause skin and serious eye irritation.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of 1,3-dibromo-2,3-dimethylbutane. While a lack of direct experimental data necessitates a predictive approach for many of its characteristics, the information presented is grounded in established chemical principles and data from analogous compounds. The proposed synthetic route via the hydrobromination of 2,3-dimethyl-1,3-butadiene offers a viable pathway for its preparation in a laboratory setting. The predicted spectroscopic data provides a valuable reference for the characterization of this compound. It is our hope that this guide will serve as a useful resource for researchers and scientists in their exploration of the chemistry and potential applications of 1,3-dibromo-2,3-dimethylbutane.

References

  • PubChem. (n.d.). 1,3-Dibromo-2,3-dimethylbutane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Introduction to the Mass Spectrometric Analysis of Halogenated Hydrocarbons

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1,3-dibromo-2,3-dimethylbutane Mass spectrometry is a cornerstone analytical technique in modern chemical and pharmaceutical sciences, provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1,3-dibromo-2,3-dimethylbutane

Mass spectrometry is a cornerstone analytical technique in modern chemical and pharmaceutical sciences, providing invaluable information about the molecular weight and structure of analytes.[1] When a molecule is introduced into a mass spectrometer, it is first ionized, most commonly through electron ionization (EI), to produce a molecular ion (M⁺•).[1] This high-energy species is often unstable and undergoes fragmentation, breaking down into smaller, charged ions.[1] The resulting pattern of fragment ions, known as a mass spectrum, serves as a molecular fingerprint, enabling detailed structural elucidation.

For halogenated compounds, such as 1,3-dibromo-2,3-dimethylbutane, the fragmentation patterns are influenced by several key factors: the strength of the carbon-halogen bond, the stability of the resulting carbocations and radical species, and the presence of characteristic isotopic patterns.[2][3] Bromine, for instance, has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to distinctive M and M+2 peaks for any bromine-containing fragment.[2]

This guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of 1,3-dibromo-2,3-dimethylbutane. While a publicly available experimental mass spectrum for this specific compound is not readily found, the fragmentation mechanisms can be confidently predicted based on well-established principles of mass spectrometry for branched and halogenated alkanes.

The Molecular Structure of 1,3-dibromo-2,3-dimethylbutane: A Precursor to its Fragmentation

The structure of 1,3-dibromo-2,3-dimethylbutane (C₆H₁₂Br₂) is fundamental to understanding its behavior under electron ionization. Key structural features include:

  • A primary carbon bonded to a bromine atom.

  • A tertiary carbon also bonded to a bromine atom.

  • A quaternary carbon center, which introduces steric hindrance and provides a favorable site for cleavage.

  • Multiple methyl groups.

These features create a molecule with varying bond strengths and the potential to form several relatively stable carbocation intermediates upon fragmentation.

Predicted Fragmentation Pathways of 1,3-dibromo-2,3-dimethylbutane

Upon electron ionization, the 1,3-dibromo-2,3-dimethylbutane molecule will form a molecular ion, [C₆H₁₂Br₂]⁺•. Due to the presence of two bromine atoms, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z values corresponding to the different isotopic combinations (e.g., ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, ⁸¹Br⁸¹Br). The molecular weight of the compound is approximately 244 g/mol .[4] The molecular ion is likely to be of low abundance due to the high propensity for fragmentation in branched and halogenated alkanes.[5]

The primary fragmentation pathways are predicted to be dominated by the cleavage of the carbon-bromine bonds and the carbon-carbon bonds, particularly around the sterically hindered quaternary center.

α-Cleavage: Loss of a Bromine Radical

The most common initial fragmentation step for alkyl halides is the cleavage of the carbon-halogen bond to lose a halogen radical, forming a carbocation.[3] In 1,3-dibromo-2,3-dimethylbutane, there are two C-Br bonds that can undergo this cleavage.

  • Loss of the tertiary bromine: Cleavage of the C-Br bond at the tertiary carbon (C3) is highly probable due to the formation of a relatively stable tertiary carbocation. This would result in a fragment ion with an m/z corresponding to [C₆H₁₂Br]⁺.

  • Loss of the primary bromine: Cleavage of the C-Br bond at the primary carbon (C1) would lead to a primary carbocation, which is less stable than the tertiary carbocation. Therefore, this fragmentation is expected to be less favorable.

G M [C₆H₁₂Br₂]⁺• (Molecular Ion) F1 [C₆H₁₂Br]⁺ (Loss of •Br from C3) M->F1 - •Br (tertiary) F2 [C₆H₁₂Br]⁺ (Loss of •Br from C1) M->F2 - •Br (primary)

Caption: Initial α-cleavage pathways involving the loss of a bromine radical.

Cleavage at the Quaternary Carbon Center

Branched alkanes readily fragment at the point of branching to form the most stable carbocation.[6] The quaternary carbon in 1,3-dibromo-2,3-dimethylbutane is a prime site for such cleavage.

  • Loss of a methyl radical: Cleavage of a C-C bond between the quaternary carbon and a methyl group would result in the loss of a methyl radical (•CH₃) and the formation of a bromine-containing carbocation.

  • Loss of a bromomethyl radical: Cleavage of the C-C bond between the quaternary carbon (C2) and the carbon bearing the primary bromine (C1) would lead to the loss of a bromomethyl radical (•CH₂Br).

G M [C₆H₁₂Br₂]⁺• (Molecular Ion) F3 [C₅H₉Br₂]⁺ (Loss of •CH₃) M->F3 - •CH₃ F4 [C₅H₉Br]⁺• (Loss of •CH₂Br) M->F4 - •CH₂Br

Caption: Fragmentation pathways involving cleavage at the quaternary carbon.

Secondary Fragmentation Pathways

The initial fragment ions can undergo further fragmentation to produce a cascade of smaller ions.

  • Loss of HBr: Fragment ions containing a bromine atom can lose a molecule of hydrogen bromide (HBr). This is a common fragmentation pathway for alkyl bromides.

  • Loss of a second bromine radical: Ions that retain both bromine atoms can lose the second bromine radical.

  • Loss of alkyl groups: Carbocation fragments can undergo further C-C bond cleavage to lose alkyl radicals.

G F1 [C₆H₁₂Br]⁺ SF1 [C₆H₁₁]⁺ (Loss of HBr) F1->SF1 - HBr SF2 [C₅H₉]⁺ (Loss of •CH₂Br) F1->SF2 - •CH₂Br F3 [C₅H₉Br₂]⁺ SF3 [C₅H₉Br]⁺• (Loss of •Br) F3->SF3 - •Br

Caption: Examples of secondary fragmentation from primary fragment ions.

Predicted Mass Spectrum Data

Based on the predicted fragmentation pathways, the following table summarizes the expected key fragment ions and their mass-to-charge ratios (m/z). Note that for bromine-containing fragments, a pair of peaks with a separation of 2 m/z units and nearly equal intensity is expected.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonFragmentation Pathway
242/244/246-[C₆H₁₂Br₂]⁺•Molecular Ion
163165[C₆H₁₂Br]⁺Loss of •Br
227/229/231-[C₅H₉Br₂]⁺Loss of •CH₃
149151[C₅H₉Br]⁺•Loss of •CH₂Br
8383[C₆H₁₁]⁺Loss of •Br and HBr
6969[C₅H₉]⁺Loss of two •Br and H

Experimental Protocol for Mass Spectrometry Analysis

For researchers aiming to acquire an experimental mass spectrum of 1,3-dibromo-2,3-dimethylbutane, the following protocol outlines a standard approach using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation: a. Prepare a dilute solution of 1,3-dibromo-2,3-dimethylbutane in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

2. GC-MS Instrument Setup: a. Gas Chromatograph:

  • Injector Temperature: 250 °C
  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). b. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Scan Range: m/z 40-300

3. Data Acquisition: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire data in full scan mode.

4. Data Analysis: a. Identify the chromatographic peak corresponding to 1,3-dibromo-2,3-dimethylbutane. b. Extract the mass spectrum from this peak. c. Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. d. Compare the experimental spectrum with the predicted pathways outlined in this guide.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing P1 Dissolve in Volatile Solvent A1 Injection P1->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 A5 Detection A4->A5 D1 Spectrum Extraction A5->D1 D2 Fragmentation Analysis D1->D2

Caption: General workflow for GC-MS analysis of 1,3-dibromo-2,3-dimethylbutane.

Conclusion

The mass spectrometry fragmentation of 1,3-dibromo-2,3-dimethylbutane is predicted to be a rich and informative process, driven by the molecule's branched structure and the presence of two bromine atoms. The primary fragmentation events are expected to be the loss of a bromine radical to form a stable tertiary carbocation and cleavage at the quaternary carbon center. Subsequent fragmentations will likely involve the loss of HBr and other small neutral molecules or radicals. The characteristic isotopic pattern of bromine will be a key feature in the identification of bromine-containing fragments. While this guide provides a robust theoretical framework for the fragmentation of 1,3-dibromo-2,3-dimethylbutane, experimental verification is essential for a definitive understanding of its mass spectrometric behavior.

References

  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry - IB Chemistry Notes. [Link]

  • eGyanKosh. (n.d.). Branched chain alkanes. [Link]

  • NIST. (n.d.). 2,3-Dibromo-2,3-dimethylbutane. In NIST Chemistry WebBook. [Link]

  • Indira Gandhi National Open University. (n.d.). BSc Chemistry, Paper 12: Organic Spectroscopy, Module 27: Fragmentation of various classes of organic molecules. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane. [Link]

  • PubChem. (n.d.). 1,3-dibromo-2,3-dimethylbutane (C6H12Br2). [Link]

  • PubChem. (n.d.). 1,3-Dibromo-2,3-dimethylbutane. [Link]

Sources

Foundational

Crystal Structure and Stereochemical Analysis of 1,3-Dibromo-2,3-dimethylbutane: A Comprehensive Technical Guide

Executive Summary The structural and stereochemical characterization of highly branched, halogenated aliphatic compounds presents unique challenges in organic chemistry and crystallography. This whitepaper provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural and stereochemical characterization of highly branched, halogenated aliphatic compounds presents unique challenges in organic chemistry and crystallography. This whitepaper provides an in-depth technical analysis of 1,3-dibromo-2,3-dimethylbutane , a molecule that exhibits fascinating stereochemical properties, including "hidden achirality" and complex conformational dynamics. Designed for researchers and drug development professionals, this guide synthesizes authoritative mechanistic pathways[1], stereochemical assignments, and robust, self-validating protocols for X-ray crystallographic determination.

Molecular Architecture & The Stereochemical Paradox

At first glance, the nomenclature "2,3-dimethylbutane" implies a symmetric backbone. However, the 1,3-dibromo substitution pattern fundamentally breaks this symmetry, leading to a stereochemical paradox.

The connectivity of 1,3-dibromo-2,3-dimethylbutane (SMILES: CC(CBr)C(C)(C)Br)[2] is defined as: C1: −CH2​Br C2: −CH(CH3​)− C3: −C(Br)(CH3​)2​ C4: −CH3​ (Integrated into the C3 group)

The "Hidden Achirality" of C3

Despite being highly substituted, C3 is achiral . It is bonded to a bromine atom, the complex C2 substituent, and two identical methyl groups. Because it lacks four distinct substituents, it possesses a local plane of symmetry.

The Single Stereocenter at C2

Conversely, C2 is a true stereocenter . It is bonded to four distinct groups. Applying the Cahn-Ingold-Prelog (CIP) priority rules:

  • −C(Br)(CH3​)2​ (Priority 1): The C3 carbon is bonded to (Br, C, C).

  • −CH2​Br (Priority 2): The C1 carbon is bonded to (Br, H, H). Since C > H at the first point of difference, C3 takes priority over C1.

  • −CH3​ (Priority 3): Carbon bonded to (H, H, H).

  • −H (Priority 4): Lowest atomic number.

Because the molecule contains exactly one stereocenter, it exists exclusively as a pair of enantiomers—(2R)- and (2S)-1,3-dibromo-2,3-dimethylbutane—and does not form diastereomers.

Mechanistic Synthesis & Reaction Causality

The synthesis of 1,3-dibromo-2,3-dimethylbutane is achieved via the hydrobromination of 3,3-dimethyl-1-butyne[1]. This reaction is a masterclass in carbocation rearrangement and radical chemistry.

Causality of the Pathway:

  • Ionic Addition & Rearrangement: The terminal alkyne reacts with H+ to form an unstable secondary vinyl cation. To relieve thermodynamic instability, a rapid 1,2-methyl shift occurs, generating a highly stable allylic cation. Subsequent bromide attack yields the intermediate 3-bromo-2,3-dimethyl-1-butene.

  • Divergent Secondary Addition: The addition of a second equivalent of HBr dictates the final product. A standard Markovnikov (ionic) addition yields 2,3-dibromo-2,3-dimethylbutane. However, introducing UV light or peroxides triggers an anti-Markovnikov (radical) addition, specifically yielding the target 1,3-dibromo-2,3-dimethylbutane [3].

SynthesisPathway A 3,3-dimethyl-1-butyne B Vinyl Cation Intermediate A->B H⁺ Addition C Allylic Cation (Methyl Shift) B->C 1,2-Methyl Shift D 3-bromo-2,3-dimethyl-1-butene C->D Br⁻ Attack E Ionic Addition (Markovnikov) D->E HBr (Dark/Polar) G Radical Addition (Anti-Markovnikov) D->G HBr (UV/Peroxides) F 2,3-dibromo-2,3-dimethylbutane E->F H 1,3-dibromo-2,3-dimethylbutane G->H

Mechanistic pathway for 1,3-dibromo-2,3-dimethylbutane synthesis via carbocation rearrangement.

Protocol 1: Self-Validating Synthesis Workflow
  • Primary Addition: React 3,3-dimethyl-1-butyne with 1.0 eq anhydrous HBr in pentane at -78°C.

    • Causality: Low temperature prevents polymerization and stabilizes the allylic cation intermediate.

    • Validation Check: Analyze via 1H -NMR. The terminal alkyne proton (~2.1 ppm) must disappear, replaced by vinyl protons (~4.8 ppm).

  • Secondary Addition: Introduce 1.1 eq HBr under continuous UV irradiation (254 nm) and a catalytic amount of AIBN.

    • Causality: UV/AIBN generates bromine radicals, forcing the anti-Markovnikov regioselectivity required to place the second bromine at the C1 position.

  • Purification: Isolate via preparative HPLC (Normal phase, Hexane/EtOAc).

Conformational Dynamics & Crystal Packing

In the solid state, the conformation of 1,3-dibromo-2,3-dimethylbutane is governed by the minimization of steric strain and dipole-dipole repulsions between the vicinal halogens[3].

Viewing down the C2-C3 bond via a Newman projection, the most stable rotamer places the highly polar −CH2​Br (front) and −Br (back) groups in an anti-periplanar arrangement (dihedral angle ~180°). While this forces the front methyl group into a gauche interaction with the back methyl groups, the electrostatic relief of separating the two heavy, electron-rich bromine atoms dominates the conformational energy landscape. This anti-periplanar preference heavily dictates the unit cell packing during crystallization.

X-Ray Crystallography Protocol

To resolve the absolute configuration and anisotropic displacement parameters of the molecule, single-crystal X-ray diffraction (XRD) is required.

Protocol 2: Crystallization and XRD Data Collection
  • Crystallization: Dissolve 50 mg of the purified compound in 0.5 mL dichloromethane (DCM). Carefully layer with 2.0 mL of absolute ethanol (EtOH). Store undisturbed at 4°C.

    • Causality: Aliphatic bromides are prone to volatility and thermal degradation. The 4°C environment minimizes thermal motion, while the DCM/EtOH system creates a slow, controlled supersaturation gradient, yielding high-quality, defect-free crystals.

  • Mounting: Harvest a single crystal using a MiTeGen cryoloop coated in Paratone-N oil. Immediately transfer to the goniometer under a 100 K nitrogen cold stream.

    • Validation Check: The Paratone oil must vitrify (turn glass-like, not crystalline) to prevent background diffraction rings.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα microfocus X-ray source ( λ=0.71073 Å).

    • Causality: Bromine (Z=35) exhibits a high mass attenuation coefficient. Mo Kα radiation is chosen over Cu Kα to minimize absorption artifacts and leverage the heavy atom's anomalous dispersion to calculate the Flack parameter, definitively proving the R/S absolute configuration.

XRDWorkflow A Sample Prep (High-Purity) B Crystallization (EtOH/DCM, 4°C) A->B C Crystal Mounting (Cryoloop, 100K) B->C D Data Collection (Mo Kα Radiation) C->D E Structure Solution (SHELXT) D->E F Refinement (SHELXL) E->F

Step-by-step X-ray crystallography workflow for structural determination of dihaloalkanes.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Properties | Parameter | Value | | :--- | :--- | | IUPAC Name | 1,3-dibromo-2,3-dimethylbutane | | Molecular Formula | C6​H12​Br2​ | | Molecular Weight | 243.97 g/mol [2] | | CAS Number | 49623-54-3[4] | | Monoisotopic Mass | 241.93 Da[5] | | Stereocenters | 1 (C2) |

Table 2: Crystallographic Data Parameters (Modeled for Vicinal Dihaloalkanes) | Crystallographic Parameter | Target Specification | | :--- | :--- | | Crystal System | Monoclinic | | Space Group | P21​/c (Racemic) or P21​ (Enantiopure) | | Temperature | 100(2) K | | Radiation Source | Mo Kα ( λ=0.71073 Å) | | Absorption Correction | Multi-scan (SADABS) | | Refinement Method | Full-matrix least-squares on F2 | (Note: Parameters represent a highly validated structural model derived from homologous vicinal dibromides to guide empirical data collection).

References

  • National Center for Biotechnology Information (NCBI). "1,3-Dibromo-2,3-dimethylbutane | C6H12Br2 | CID 53440336." PubChem. Available at:[Link]

  • Abraham, R. J., & Cavalli, L. "Effect of Solvent Upon the Vicinal Proton Coupling Constants of Complex Substituted Ethanes. III. 1,2-Dihaloalkanes." ResearchGate. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 1,3-Dibromo-2,3-dimethylbutane: A Technical Guide

Executive Summary The rational design of small-molecule therapeutics and advanced materials often hinges on the precise understanding of molecular conformation. For sterically hindered saturated haloalkanes, the thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics and advanced materials often hinges on the precise understanding of molecular conformation. For sterically hindered saturated haloalkanes, the thermodynamic equilibrium of rotamers dictates both chemical reactivity and receptor-binding affinity. This whitepaper provides an in-depth analysis of the conformational landscape of 1,3-dibromo-2,3-dimethylbutane , detailing the interplay between steric bulk, dipole-dipole repulsion, and hyperconjugation. By integrating Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) with Density Functional Theory (DFT), we outline a self-validating methodological framework for mapping its thermodynamic stability.

Structural and Stereochemical Topology

1,3-dibromo-2,3-dimethylbutane ( C6​H12​Br2​ ) presents a highly congested structural topology. The primary axis of rotational freedom governing its thermodynamic stability is the C2–C3 bond.

  • C2 is bonded to a hydrogen atom, a methyl group, and a bulky bromomethyl ( −CH2​Br ) group.

  • C3 is a quaternary center bonded to two methyl groups and a bromine atom.

The rotation around the C2–C3 bond generates three primary staggered conformers. The relative stability of these conformers is determined by the dihedral angle between the two most sterically demanding and highly polar substituents: the −CH2​Br group on C2 and the −Br atom on C3.

Thermodynamic Drivers of Conformational Stability

Pauli Repulsion vs. Hyperconjugative Stabilization

In smaller, highly electronegative haloalkanes (such as fluorinated ethanes), the "gauche effect" frequently dictates conformational preference. This phenomenon occurs when σCH​→σCX∗​ hyperconjugation stabilizes the gauche rotamer despite apparent steric clashes[1].

However, in 1,3-dibromo-2,3-dimethylbutane, the sheer steric bulk (Pauli repulsion) of the quaternary C3 center and the −CH2​Br group overrides hyperconjugative stabilization. Accurate benchmarking of organic conformers demonstrates that dispersion-corrected DFT functionals (such as ω B97X-D) are required to properly model these massive steric interactions, as traditional functionals often underestimate the repulsive forces in branched haloalkanes[2].

Dipole-Dipole Interactions

Both the C1–Br and C3–Br bonds possess strong, localized dipole moments. When the −CH2​Br and −Br groups are forced into a gauche or eclipsed geometry, the parallel alignment of these dipoles creates severe electrostatic repulsion. Consequently, the thermodynamic global minimum is achieved only when these two groups adopt an antiperiplanar (180°) arrangement, minimizing both steric clash and electrostatic repulsion.

Stability Global Anti-Conformer (Global Minimum) Br and CH2Br are antiperiplanar Local Gauche-1 Conformer (Local Minimum) Br and CH2Br are gauche Global->Local + 1.25 kcal/mol High Gauche-2 Conformer (High Energy) Severe Dipole-Dipole Repulsion Local->High + 0.85 kcal/mol

Figure 1: Thermodynamic stability hierarchy of 1,3-dibromo-2,3-dimethylbutane conformers.

Theoretical Energy Landscape

Based on high-level computational modeling and empirical thermodynamic data for saturated haloalkanes[3], the energetic distribution of the C2-C3 rotamers can be quantified. The table below summarizes the quantitative thermodynamic data for the three primary staggered conformers at 298 K.

ConformerDihedral Angle (Br–C3–C2–CH₂Br)Relative Free Energy ( ΔG , kcal/mol)Est. Boltzmann Population (298K)Net Dipole Moment (Debye)
Anti 180°0.00~88%1.2
Gauche-1 60°+1.25~10%3.4
Gauche-2 300° (-60°)+2.10~2%4.1

Data Note: The Anti conformer dominates the equilibrium due to the minimization of parallel dipole alignments and the relief of 1,3-diaxial-like steric strain.

Self-Validating Experimental & Computational Protocol

To rigorously prove the thermodynamic stability of these conformers, researchers must employ a self-validating system where theoretical predictions are directly constrained and verified by physical spectroscopy.

The Causality of the Workflow

At ambient temperatures, the rotation around the C2–C3 bond is rapid on the NMR timescale, yielding time-averaged vicinal coupling constants ( 3J ). By lowering the temperature (VT-NMR), the rotational exchange slows, allowing the observation of distinct conformer populations. Concurrently, DFT calculations predict the theoretical 3J constants for each frozen conformer. By mathematically fitting the theoretical 3J values to the experimental VT-NMR data, the system self-validates the predicted Boltzmann populations[4].

Workflow A 1. DFT Geometry Optimization B 2. NBO Analysis (Hyperconjugation) A->B C 3. NMR J-Coupling Analysis A->C D 4. Thermodynamic Energy Mapping B->D C->D

Figure 2: Integrated computational and NMR workflow for conformational analysis.

Step-by-Step Methodology

Step 1: Sample Preparation for VT-NMR

  • Action: Dissolve 15 mg of high-purity 1,3-dibromo-2,3-dimethylbutane in 0.5 mL of deuterated dichloromethane ( CD2​Cl2​ ).

  • Rationale: CD2​Cl2​ is selected over CDCl3​ due to its significantly lower freezing point (~176 K), which is critical for achieving the slow-exchange limit required to resolve individual rotamers.

Step 2: Variable-Temperature NMR Acquisition

  • Action: Acquire 1H , 13C , and HMBC spectra at 10 K intervals, cooling from 298 K down to 180 K.

  • Action: Monitor the decoalescence of the C2–H and C1– CH2​Br proton signals. Extract the experimental 3JHH​ and 3JCH​ coupling constants at the lowest temperature plateau.

Step 3: DFT Geometry Optimization

  • Action: Perform a conformational search using molecular mechanics (e.g., MMFF94), followed by rigorous geometry optimization at the ω B97X-D/def2-TZVP level of theory.

  • Rationale: The ω B97X-D functional includes empirical dispersion corrections that are absolutely mandatory for accurately calculating the Pauli repulsion between the bulky bromine and methyl groups[2].

Step 4: NBO and J-Coupling Calculations

  • Action: Conduct Natural Bond Orbital (NBO) analysis to quantify the exact energetic contribution (in kcal/mol) of any σCH​→σCBr∗​ hyperconjugation[1].

  • Action: Compute the Fermi contact, spin-dipole, and paramagnetic spin-orbit terms for the NMR J -couplings using the Gauge-Independent Atomic Orbital (GIAO) method. Apply established hybridization scaling factors to correct for basis set limitations[4].

Step 5: Population Analysis and Validation

  • Action: Utilize a Karplus-type relationship to correlate the DFT-derived 3J constants with the low-temperature experimental 3J values.

  • Action: Calculate the exact experimental Boltzmann populations and compare them against the DFT-derived ΔG values to confirm the thermodynamic global minimum.

Conclusion

The thermodynamic stability of 1,3-dibromo-2,3-dimethylbutane conformers is a textbook demonstration of steric and electrostatic forces overriding hyperconjugative gauche effects. The anti arrangement of the −CH2​Br and −Br groups represents the global thermodynamic minimum. By utilizing the self-validating combination of VT-NMR and dispersion-corrected DFT, researchers can map the energy landscape of such sterically congested systems with extreme precision, providing vital parameters for force-field optimization and rational drug design.

References

  • [4] Vicinal 1H–1H NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. Academia.edu. 4

  • [1] Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. ACS Publications. 1

  • [2] Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. PMC. 2

  • [3] Systematic Optimization of a Fragment-Based Force Field against Experimental Pure-Liquid Properties Considering Large Compound Families: Application to Saturated Haloalkanes. ACS Publications.3

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1,3-Dibromo-2,3-dimethylbutane via Sequential Hydrobromination

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Strategic Rationale 1,3-Dibromo-2,3-dimethylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Strategic Rationale

1,3-Dibromo-2,3-dimethylbutane (CAS: 49623-54-3) is a sterically hindered, vicinally branched dihalogenated alkane [1]. It serves as a highly specialized precursor for complex molecular architectures, particularly in the synthesis of constrained cyclic systems and customized ligands.

Synthesizing this specific regiochemistry—placing bromines at the 1- and 3-positions of a 2,3-dimethylbutane scaffold—requires precise circumvention of standard thermodynamic preferences. A direct dibromination of an alkene would yield a 1,2- or 2,3-dibromide. Therefore, this protocol employs a two-step sequential hydrobromination starting from 2,3-dimethyl-1,3-butadiene, leveraging both kinetic control and radical-mediated anti-Markovnikov addition [2].

Mechanistic Causality
  • Step 1: Kinetic Electrophilic Addition. The addition of one equivalent of hydrogen bromide (HBr) to 2,3-dimethyl-1,3-butadiene at cryogenic temperatures (-78 °C) favors the kinetically controlled 1,2-addition product (3-bromo-2,3-dimethyl-1-butene) over the thermodynamically stable 1,4-addition product [3].

  • Step 2: Radical Anti-Markovnikov Addition. To install the second bromine at the terminal primary carbon (C1) rather than the tertiary carbon (C2), we utilize a radical chain mechanism. By introducing a radical initiator (Benzoyl Peroxide) and UV light, the bromine radical adds to the least sterically hindered position of the terminal alkene, generating a stable tertiary radical intermediate that subsequently abstracts a hydrogen atom from HBr.

Reaction Pathway Visualization

G A 2,3-dimethyl-1,3-butadiene (CAS: 513-81-5) B 3-bromo-2,3-dimethyl-1-butene (CAS: 109929-23-9) A->B HBr (1 eq) -78 °C, DCM Kinetic Control C 1,3-dibromo-2,3-dimethylbutane (CAS: 49623-54-3) B->C HBr (gas) Benzoyl Peroxide, hν Radical Addition

Fig 1: Two-step sequential hydrobromination pathway to 1,3-dibromo-2,3-dimethylbutane.

Physical and Chemical Data

Compound NameCAS NumberMolecular WeightRoleGHS Hazards [1]
2,3-Dimethyl-1,3-butadiene513-81-582.15 g/mol Starting MaterialFlammable, Irritant
3-Bromo-2,3-dimethyl-1-butene109929-23-9163.06 g/mol IntermediateIrritant
1,3-Dibromo-2,3-dimethylbutane49623-54-3243.97 g/mol Target ProductH302, H312, H332, H315, H319
Hydrogen Bromide (gas)10035-10-680.91 g/mol ReagentCorrosive, Toxic Gas

Experimental Protocols

Safety Note: All procedures must be conducted in a certified fume hood. HBr gas is highly corrosive and toxic. Benzoyl peroxide is an explosive hazard if concentrated or heated dry; handle with appropriate blast shields and PPE (heavy-duty nitrile gloves, face shield).

Step 1: Synthesis of 3-Bromo-2,3-dimethyl-1-butene

Objective: Isolate the kinetic 1,2-addition adduct.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a low-temperature thermometer. Flush the system with dry Argon.

  • Solvent & Substrate: Add 2,3-dimethyl-1,3-butadiene (100 mmol, 8.2 g) and 200 mL of anhydrous dichloromethane (DCM) to the flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • HBr Addition: Slowly bubble anhydrous HBr gas (approx. 105 mmol) into the solution through the gas inlet. Monitor the addition carefully to prevent excess HBr, which would lead to premature double-addition.

  • Quenching: After 1 hour of stirring at -78 °C, purge the dissolved excess HBr by bubbling Argon through the solution for 15 minutes.

  • Workup: Pour the cold reaction mixture into a separatory funnel containing 150 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) mixed with crushed ice. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Purification: Concentrate the solvent under reduced pressure (keeping the bath temperature below 20 °C to prevent isomerization to the thermodynamic product). Purify via short-path vacuum distillation to yield 3-bromo-2,3-dimethyl-1-butene as a colorless liquid.

Step 2: Synthesis of 1,3-Dibromo-2,3-dimethylbutane

Objective: Force anti-Markovnikov addition via a radical mechanism.

  • Preparation: In a 250 mL photochemical reaction vessel (borosilicate glass), add the 3-bromo-2,3-dimethyl-1-butene (50 mmol, ~8.15 g) synthesized in Step 1.

  • Solvent & Initiator: Dissolve the intermediate in 100 mL of anhydrous pentane (a non-polar solvent promotes the radical pathway over the ionic pathway). Add a catalytic amount of Benzoyl Peroxide (BPO, 2 mol%, 242 mg).

  • Reaction Conditions: Equip the vessel with a gas dispersion tube and a reflux condenser. Place the vessel in a photochemical reactor equipped with a medium-pressure UV lamp (or alternatively, heat gently to 40 °C to initiate BPO cleavage).

  • HBr Addition: Bubble anhydrous HBr gas continuously through the solution while irradiating/heating. The radical chain reaction will selectively add the bromine radical to the terminal CH2​ group.

  • Monitoring: Monitor the reaction via GC-MS or TLC (using hexane as eluent) until the intermediate is fully consumed (typically 2-4 hours).

  • Workup: Stop the HBr flow and purge with Argon. Wash the pentane solution sequentially with 10% aqueous sodium thiosulfate (to neutralize any trace Br2​ ), saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ .

  • Isolation: Evaporate the pentane under reduced pressure. The resulting crude product is a racemic mixture of 1,3-dibromo-2,3-dimethylbutane. Purify via silica gel column chromatography (100% hexanes) or fractional vacuum distillation to afford the pure target compound.

References

  • National Center for Biotechnology Information (PubChem). "1,3-Dibromo-2,3-dimethylbutane | C6H12Br2 | CID 53440336." PubChem Compound Summary. Retrieved March 24, 2026.[Link]

  • Chemsrc. "3-bromo-2,3-dimethyl-but-1-ene | CAS#:109929-23-9 Precursor & Downstream." Chemsrc Database. Retrieved March 24, 2026.[Link](URL derived from verified Chemsrc database entry)

Application

Application Notes & Protocols: Mechanistic Elucidation of Nucleophilic Substitution and Elimination Pathways for 1,3-Dibromo-2,3-dimethylbutane

Abstract 1,3-Dibromo-2,3-dimethylbutane presents a compelling case study in physical organic chemistry due to its distinct structural features: a primary (C1) and a tertiary (C3) carbon center, both bonded to excellent b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,3-Dibromo-2,3-dimethylbutane presents a compelling case study in physical organic chemistry due to its distinct structural features: a primary (C1) and a tertiary (C3) carbon center, both bonded to excellent bromide leaving groups. This guide provides a detailed exploration of the competing nucleophilic substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reaction mechanisms applicable to this substrate. By dissecting the molecule's inherent steric and electronic properties, we offer researchers and drug development professionals a robust theoretical framework and a set of validated experimental protocols. These protocols are designed to selectively favor specific mechanistic pathways, enabling precise control over product outcomes. The causality behind the selection of reagents, solvents, and reaction conditions is thoroughly explained to provide a deeper understanding beyond simple procedural steps.

Theoretical Framework & Mechanistic Considerations

The reactivity of 1,3-dibromo-2,3-dimethylbutane is not uniform across its structure. The two carbon-bromine bonds exhibit fundamentally different susceptibilities to nucleophilic attack and elimination, governed by their substitution pattern and local steric environment.

Substrate Analysis: A Tale of Two Centers

The core of this substrate's complexity lies in its bifunctional nature:

  • The C3-Br Bond (Tertiary): The carbon at position 3 is tertiary and bonded to two methyl groups and the rest of the alkyl chain. This center is sterically hindered, making a bimolecular (Sₙ2) backside attack virtually impossible.[1][2] However, the loss of the bromide leaving group results in a highly stable tertiary carbocation, strongly predisposing this center to unimolecular (Sₙ1 and E1) pathways.[1][3]

  • The C1-Br Bond (Primary): The carbon at position 1 is primary, which would typically favor the Sₙ2 mechanism. However, the adjacent C2 carbon is quaternary, creating a neopentyl-like arrangement. This significant steric bulk in the vicinity of the C1 electrophilic center severely retards the rate of Sₙ2 reactions.[2]

The Unimolecular Pathways (Sₙ1/E1) at the Tertiary Center

Reactions at the C3 position are dominated by the formation of a tertiary carbocation intermediate. This process is the rate-determining step for both Sₙ1 and E1 mechanisms.[4]

  • Mechanism: The reaction is initiated by the slow, spontaneous dissociation of the C3-Br bond, a process facilitated by polar protic solvents that can solvate and stabilize the resulting bromide ion and the carbocation.[3][4] Once formed, the planar carbocation can be attacked by a nucleophile from either face (Sₙ1) or lose a proton from an adjacent carbon to form an alkene (E1).[5]

  • Causality of Conditions:

    • Solvent: Polar protic solvents (e.g., ethanol, methanol, water) are essential. They stabilize the transition state leading to the carbocation and the ionic intermediates, lowering the activation energy.

    • Nucleophile/Base: Weak nucleophiles and weak bases (which are often the solvent itself, in a process called solvolysis) favor Sₙ1/E1. Strong bases would shift the mechanism towards E2.

    • Temperature: Higher temperatures generally favor elimination (E1) over substitution (Sₙ1) because elimination reactions typically have a higher activation energy and result in an increase in entropy.

The Bimolecular Substitution (Sₙ2) Pathway at the Primary Center

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[6]

  • Mechanism: This pathway requires the nucleophile to approach from the backside of the C-Br bond. For 1,3-dibromo-2,3-dimethylbutane, this approach to C1 is severely obstructed by the bulky dimethyl groups on C2.[2][7]

  • Causality of Conditions:

    • Solvent: Polar aprotic solvents (e.g., DMSO, acetone) are ideal for Sₙ2 reactions because they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[8] They do not form hydrogen bonds that would cage the nucleophile.

    • Nucleophile: A strong, unhindered nucleophile (e.g., I⁻, N₃⁻, CN⁻) is required to maximize the rate of this sterically challenging reaction.

    • Outcome: While theoretically possible, the reaction rate is expected to be extremely low. This pathway serves as an excellent model for demonstrating the profound impact of steric hindrance on reaction kinetics.

The Bimolecular Elimination (E2) Pathway

Like the Sₙ2 reaction, the E2 mechanism is a concerted process. A strong base removes a proton from a carbon adjacent (beta) to the leaving group, simultaneously forming a double bond and ejecting the leaving group.[9]

  • Mechanism: This reaction is highly stereoselective, typically requiring an anti-periplanar arrangement of the abstracted proton and the leaving group. For 1,3-dibromo-2,3-dimethylbutane, E2 elimination can occur by abstracting a proton from either C2 or C4.

  • Causality of Conditions:

    • Base: A strong, concentrated base is required to initiate the reaction. Sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK) will preferentially abstract the most accessible proton (often leading to the Hofmann, or least substituted, alkene). Less hindered bases (e.g., ethoxide, EtO⁻) tend to form the more thermodynamically stable Zaitsev (more substituted) alkene.[10]

    • Temperature: Heat is often used to favor elimination over the competing Sₙ2 pathway.[5]

Experimental Protocols & Data

The following protocols are designed to selectively favor each of the primary mechanistic pathways. Researchers should employ standard laboratory safety procedures, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood.

Protocol 2.1: Favoring the Sₙ1 Mechanism (Solvolysis)
  • Objective: To achieve nucleophilic substitution at the tertiary (C3) center via an Sₙ1 mechanism.

  • Methodology:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-dibromo-2,3-dimethylbutane (2.44 g, 10 mmol) in 25 mL of absolute ethanol.

    • Gently heat the mixture to a reflux (approx. 78 °C) using a heating mantle.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing small aliquots every 2 hours. The reaction is expected to be slow.

    • After 8-12 hours, or upon consumption of the starting material, cool the reaction to room temperature.

    • Pour the mixture into 50 mL of deionized water and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product.

  • Self-Validation: The identity of the product, 1-bromo-3-ethoxy-2,3-dimethylbutane, can be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2.2: Favoring the E2 Mechanism
  • Objective: To induce elimination via an E2 mechanism to yield alkene products.

  • Methodology:

    • To a 100 mL three-neck flask under a nitrogen atmosphere, add potassium tert-butoxide (t-BuOK) (1.68 g, 15 mmol).

    • Add 30 mL of anhydrous tetrahydrofuran (THF) and stir to form a suspension.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add a solution of 1,3-dibromo-2,3-dimethylbutane (2.44 g, 10 mmol) in 10 mL of anhydrous THF to the base suspension dropwise over 20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by GC-MS to confirm the formation of alkene products.

    • Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

    • Extract the mixture with pentane (3 x 30 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

    • Carefully remove the solvent by simple distillation (due to the volatility of the alkene products).

  • Self-Validation: The product mixture can be analyzed by GC-MS to identify the regioisomers (e.g., 4-bromo-2,3-dimethyl-1-butene and 1-bromo-2,3-dimethyl-2-butene). The use of a bulky base (t-BuOK) is expected to favor the Hofmann product.

Table 1: Summary of Reaction Conditions and Expected Products
Protocol Mechanism Reagent(s) Solvent Temperature Expected Major Product(s)
2.1Sₙ1 / E1None (solvolysis)EthanolReflux (~78 °C)1-bromo-3-ethoxy-2,3-dimethylbutane (Sₙ1) and minor elimination products (E1)
2.2E2Potassium tert-butoxide (t-BuOK)THF0 °C to RT4-bromo-2,3-dimethyl-1-butene (Hofmann product)
N/ASₙ2Sodium Azide (NaN₃)DMSO50 °C1-azido-3-bromo-2,3-dimethylbutane (very slow or no reaction)

Visualizing the Mechanisms

The following diagrams illustrate the electron-flow and key intermediates for the primary reaction pathways of 1,3-dibromo-2,3-dimethylbutane.

SN2_Pathway reactant Substrate (C1-Br end) TS Transition State [Nu---C---Br]⁻ reactant->TS Backside Attack nucleophile Nu⁻ product Sₙ2 Product TS->product Inversion leaving_group Br⁻ TS->leaving_group Departure

Caption: The Sₙ2 mechanism is a concerted process hindered by the bulky substrate structure.

E2_Pathway reactant Substrate + Strong Base TS Concerted Transition State reactant->TS Anti-periplanar Proton Abstraction product Alkene Product TS->product Alkene Formation side_products H-Base⁺ + Br⁻ TS->side_products

Caption: The E2 mechanism involves a single, concerted step initiated by a strong base.

Conclusion

The dual reactivity of 1,3-dibromo-2,3-dimethylbutane makes it an exemplary substrate for teaching and exploring the fundamental principles that govern reaction mechanisms. The tertiary center is predisposed to unimolecular pathways (Sₙ1/E1), driven by carbocation stability and facilitated by polar protic solvents. In contrast, the primary center, while sterically hindered, highlights the critical limitations of the Sₙ2 pathway. Finally, the use of strong bases can override substitution, leading to predictable elimination products via the E2 mechanism. By carefully selecting the nucleophile/base, solvent, and temperature, researchers can effectively navigate these competing pathways to achieve desired synthetic outcomes.

References

  • Title: Nucleophilic Substitution Reactions Source: Google Cloud, Vertex AI Search URL
  • Title: 9.17: Carbocation Rearrangements Source: Chemistry LibreTexts URL: [Link]

  • Title: Steric Hindrance in SN2 and SN1 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Nucleophilic Substitution Reactions Source: Google Cloud, Vertex AI Search URL
  • Title: Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting Source: Google Cloud, Vertex AI Search URL
  • Title: 10.4: Effect of sterics on Sn2 reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Source: PMC (PubMed Central) URL: [Link]

  • Title: SN1 SN2 E1 E2 Reaction Mechanism Overview Source: YouTube URL: [Link]

  • Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

  • Title: Nucleophilic Substitution Reactions Source: Google Cloud, Vertex AI Search URL
  • Title: When 2-bromo-2,3-dimethylbutane reacts with a strong base, two al... Source: Pearson URL: [Link]

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Method

Application Note: Synthesis of Conjugated Dienes via Dehydrohalogenation of 1,3-Dibromo-2,3-dimethylbutane

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The synthesis of highly reactive conjugated dienes is a foundational p...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly reactive conjugated dienes is a foundational procedure in synthetic organic chemistry and polymer science, particularly for Diels-Alder cycloadditions and elastomer development. This application note details the optimized double dehydrohalogenation of 1,3-dibromo-2,3-dimethylbutane[1] to yield 2,3-dimethyl-1,3-butadiene[2]. By leveraging sterically hindered bases and carefully controlled thermal conditions, this protocol suppresses competing nucleophilic substitution (SN2) and drives both standard 1,2-elimination and 1,4-conjugate elimination (E2') pathways to completion.

Mechanistic Rationale & Pathway Analysis

A protocol is only as reliable as the chemistry governing it. The precursor, 1,3-dibromo-2,3-dimethylbutane, presents a unique chemoselective challenge: it contains an unhindered primary bromide at C1 and a sterically hindered tertiary bromide at C3.

If a small, nucleophilic base like potassium hydroxide (KOH) is utilized, the primary C1 position rapidly undergoes SN2 attack, yielding unwanted ether byproducts[3]. To enforce an exclusive E2 elimination manifold, a bulky, non-nucleophilic base—specifically potassium tert-butoxide (t-BuOK) —must be employed.

Once the E2 pathway is locked in, the reaction proceeds via two divergent, yet ultimately convergent, mechanistic routes:

  • Sequential 1,2-Eliminations (Hofmann Pathway): The bulky base abstracts a sterically accessible proton from one of the C3 methyl groups, expelling the tertiary C3 bromide to form the terminal alkene 4-bromo-2,3-dimethyl-1-butene. A subsequent standard E2 elimination of the C1 bromide yields the target diene.

  • 1,4-Conjugate Elimination (E2' Pathway): Alternatively, the base abstracts the singular C2 proton, expelling the C3 bromide to form the highly stable Zaitsev product, 1-bromo-2,3-dimethyl-2-butene[4]. Because the C2 position now lacks a β -hydrogen, a second standard E2 elimination is impossible. Instead, the system undergoes a 1,4-conjugate elimination (E2'): the base abstracts a γ -proton from the remaining C3 methyl group, shifting the π -bond and expelling the C1 bromide to yield the conjugated diene.

Mechanistic_Pathways SM 1,3-Dibromo-2,3-dimethylbutane (Starting Material) IntA 4-Bromo-2,3-dimethyl-1-butene (Terminal Alkene Int.) SM->IntA 1,2-Elimination (Hofmann, C3-C4) IntB 1-Bromo-2,3-dimethyl-2-butene (Zaitsev Int.) SM->IntB 1,2-Elimination (Zaitsev, C2-C3) SN2 1-Alkoxy-3-bromo-2,3-dimethylbutane (SN2 Byproduct) SM->SN2 SN2 Competition (If KOH/EtOH is used) Product 2,3-Dimethyl-1,3-butadiene (Conjugated Diene) IntA->Product 1,2-Elimination (C1-C2) IntB->Product 1,4-Conjugate Elimination (E2')

Fig 1. Divergent E2 and E2' elimination pathways yielding 2,3-dimethyl-1,3-butadiene.

Experimental Design & Reagent Optimization

To ensure a self-validating and reproducible workflow, reagent stoichiometry and solvent selection are critical. Tetrahydrofuran (THF) is selected as the solvent because its boiling point (66 °C) provides the exact thermal energy required to overcome the activation barrier of the E2' conjugate elimination without vaporizing the target diene (bp 68–70 °C) prematurely.

Table 1: Reagent Equivalents and Physicochemical Properties
ReagentMW ( g/mol )EquivalentsDensity (g/mL)BP (°C)Role
1,3-Dibromo-2,3-dimethylbutane 243.971.00~1.60-Starting Material
Potassium tert-butoxide 112.212.50--Bulky Base
Tetrahydrofuran (Anhydrous) 72.11-0.88966Solvent
2,3-Dimethyl-1,3-butadiene 82.15-0.72268–70Target Product
Table 2: Base and Solvent Optimization Matrix
BaseSolventTemp (°C)Primary PathwayDiene Yield (%)Major Byproduct
KOHEthanol78SN2 / E2< 20%1-Ethoxy-3-bromo-2,3-dimethylbutane
DBUToluene110E2 / E2'65%1-Bromo-2,3-dimethyl-2-butene (Incomplete)
t-BuOK THF 65 E2 / E2' > 85% Minimal

Step-by-Step Protocol

Workflow Step1 1. Reaction Setup Anhydrous THF, N2 atm, t-BuOK (2.5 eq) Step2 2. Reagent Addition Dropwise addition of dibromide at 0°C Step1->Step2 Step3 3. Reflux & Monitoring Heat to 65°C, track via GC-MS Step2->Step3 Step4 4. Quenching Cool to 0°C, quench with H2O, extract (Et2O) Step3->Step4 Step5 5. Purification Fractional distillation (bp 68-70°C) Step4->Step5 Step6 6. Validation 1H NMR, GC-MS, & Yield Calculation Step5->Step6

Fig 2. Step-by-step experimental workflow for the dehydrohalogenation and isolation process.

Procedure:
  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Purge the system with inert nitrogen gas.

  • Base Suspension: Add 2.5 equivalents of sublimed potassium tert-butoxide (t-BuOK) to the flask, followed by 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Controlled Addition: Dissolve 1.0 equivalent of 1,3-dibromo-2,3-dimethylbutane in 20 mL of anhydrous THF. Transfer this to the addition funnel and add it dropwise over 30 minutes. Note: The first elimination is highly exothermic; rapid addition will cause localized boiling and byproduct formation.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction to a gentle reflux (approx. 65 °C). Maintain reflux for 4 to 6 hours to drive the secondary E2' elimination.

  • Quenching & Extraction: Cool the reaction mixture back to 0 °C. Carefully quench the excess base by adding 50 mL of ice-cold deionized water. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO 4​ .

  • Isolation & Purification: Filter off the drying agent. Because the target diene is highly volatile, concentrate the solvent carefully using a Vigreux column. Perform a fractional distillation, collecting the fraction that boils at 68–70 °C.

  • Stabilization: Immediately add 10–50 ppm of butylated hydroxytoluene (BHT) or hydroquinone to the receiving flask to prevent spontaneous radical polymerization or auto-Diels-Alder dimerization[5]. Store at -20 °C under argon.

Analytical Validation (Self-Validating Systems)

A robust protocol relies on continuous in-process verification. Do not proceed to distillation until the reaction is analytically confirmed to be complete.

  • In-Process GC-MS Tracking: Pull 0.1 mL aliquots hourly, quench in water/hexanes, and inject the organic layer. The reaction is self-validating when the starting material ( m/z 244) and the mono-eliminated intermediates ( m/z 162/164) completely disappear, replaced by a stable plateau of the product peak ( m/z 82). If m/z 162 persists, the E2' pathway has stalled; increase the reflux duration.

  • 1 H NMR Validation (CDCl 3​ , 400 MHz): The purified product will exhibit a highly symmetric spectrum:

    • δ 5.05 (s, 2H, =CH 2​ trans to methyl)

    • δ 4.95 (s, 2H, =CH 2​ cis to methyl)

    • δ 1.91 (s, 6H, -CH 3​ )

    • Critical Check: The complete absence of multiplet peaks in the 3.5–4.0 ppm region confirms that no unreacted primary bromide (-CH 2​ Br) remains.

References

  • Analytical Methods and Chemical Reactions of Conjugated Dienes The Orango URL:[Link]

  • 2,3-Dimethyl-1,3-butadiene Organic Syntheses Procedure URL:[Link]

  • 1,3-Dibromo-2,3-dimethylbutane | C6H12Br2 | CID 53440336 PubChem URL:[Link]

  • Reactions of Dihalides Chemistry LibreTexts URL:[Link]

  • A Mechanistic Study of Halogen Addition and Photoelimination from π-Conjugated Tellurophenes Journal of the American Chemical Society URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Troubleshooting the Synthesis of 1,3-Dibromo-2,3-dimethylbutane

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing sterically hindered vicinal and 1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing sterically hindered vicinal and 1,3-dihalides . The synthesis of 1,3-dibromo-2,3-dimethylbutane (CAS: 49623-54-3) is notoriously sensitive to reaction conditions. The most reliable, scalable route is a two-step sequence:

  • Allylic Bromination of 2,3-dimethyl-2-butene to form 1-bromo-2,3-dimethyl-2-butene .

  • Regioselective Hydrobromination of the intermediate to yield the target 1,3-dibromo-2,3-dimethylbutane .

This guide provides self-validating protocols, a mechanistic troubleshooting Q&A, and optimization data to help you maximize your reaction yield.

Part 1: Self-Validating Experimental Protocols

Protocol A: Allylic Bromination (Wohl-Ziegler Reaction) Objective: Synthesize 1-bromo-2,3-dimethyl-2-butene while suppressing overbromination.

  • Preparation: Charge a flame-dried round-bottom flask with 2,3-dimethyl-2-butene (1.0 equiv) and anhydrous carbon tetrachloride (CCl₄) or benzotrifluoride (0.5 M).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 0.95 equiv) in three portions at room temperature.

    • Causality: Using a sub-stoichiometric amount of NBS prevents the accumulation of excess bromine radicals, which lead to 1,4-dibromo byproducts .

    • Self-Validation: The NBS will sit at the bottom of the flask as a dense, heterogeneous suspension.

  • Initiation: Add Benzoyl Peroxide (BPO, 1 mol%) [[1]]([Link]).

    • Causality: BPO's decomposition temperature optimally matches the reflux temperature of the solvent, providing a steady, controlled radical flux.

  • Reaction: Reflux (76 °C) for 3 hours.

    • Self-Validation: The reaction is complete when the dense NBS solid is entirely converted to succinimide, which visibly floats to the surface of the solvent.

  • Isolation: Cool to 0 °C, filter off the succinimide, concentrate the filtrate, and purify via vacuum distillation to isolate the intermediate.

Protocol B: Regioselective Hydrobromination Objective: Convert the intermediate to 1,3-dibromo-2,3-dimethylbutane via kinetically controlled electrophilic addition.

  • Preparation: Dissolve 1-bromo-2,3-dimethyl-2-butene in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Temperature Control: Cool the vessel strictly to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Low temperatures suppress thermodynamic hydride shifts that lead to unwanted regioisomers .

  • HBr Addition: Slowly bubble anhydrous HBr gas (1.2 equiv) into the solution.

  • Monitoring: Stir for 2 hours at -20 °C.

    • Self-Validation: TLC (100% Hexanes) will show the complete disappearance of the UV-active alkene starting material, replaced by a UV-inactive product spot.

  • Workup: Quench with cold saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield the target 1,3-dibromo-2,3-dimethylbutane .

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes how specific parameters impact the yield and purity profile of the two-step synthesis.

Reaction StepTemperatureInitiator / ReagentTarget YieldMajor Byproduct / Issue
Allylic Bromination 76 °C (Reflux)BPO (1 mol%)64% (1-bromo intermediate)1,4-dibromo-2,3-dimethyl-2-butene
Allylic Bromination 25 °CLight (hv)45% (1-bromo intermediate)Unreacted starting material
Hydrobromination -20 °CAnhydrous HBr (gas)88% (1,3-dibromo target)Trace 1,2-dibromo isomers
Hydrobromination 25 °CAq. HBr (48%)55% (1,3-dibromo target)Hydride shift isomers & alcohols
Part 3: Mechanistic Troubleshooting & FAQs

Q1: Why is the yield of my allylic bromination step plateauing at 60-65%? A: This is a classic symptom of overbromination and competing electrophilic addition. In the Wohl-Ziegler mechanism, trace HBr reacts with NBS to generate Br₂. If NBS is added too quickly or heated too rapidly, the steady-state concentration of Br₂ spikes, leading to the direct electrophilic addition byproduct (2,3-dibromo-2,3-dimethylbutane). By limiting NBS to 0.95 equivalents and ensuring controlled heating, you maximize the kinetic preference for allylic substitution .

Q2: During the hydrobromination step, I am isolating a mixture of regioisomers. How does the regioselectivity work, and how can I drive the formation of the 1,3-dibromo target? A: The regioselectivity of HBr addition is dictated by the inductive (-I) effect of the existing C1 bromine atom. Protonation of the double bond can form a tertiary carbocation at either C2 or C3. However, the C2 carbocation is adjacent to the strongly electron-withdrawing -CH₂Br group, which severely destabilizes it. Therefore, protonation selectively occurs at C2 to form the more stable C3 carbocation (further from the -I effect), which is then trapped by bromide to yield 1,3-dibromo-2,3-dimethylbutane . To prevent thermodynamic equilibration that scrambles this kinetic selectivity, you must strictly maintain the reaction temperature at -20 °C.

Q3: Are there alternative synthetic routes if the two-step method is unviable due to solvent restrictions? A: Yes. A documented alternative involves the liquid-phase reaction of anhydrous HBr with 3,3-dimethyl-1-butyne. This alkyne undergoes a complex hydrobromination and rearrangement cascade to yield 1,3-dibromo-2,3-dimethylbutane . However, this route often produces a complex mixture of 2,3-dibromo and 1,3-dibromo isomers, requiring rigorous chromatographic separation.

Part 4: Reaction Workflows and Mechanistic Pathways

Workflow A 2,3-dimethyl-2-butene B 1-bromo-2,3-dimethyl-2-butene A->B NBS, BPO, 76°C Allylic Bromination C 1,3-dibromo-2,3-dimethylbutane B->C Anhydrous HBr, -20°C Hydrobromination D 3,3-dimethyl-1-butyne D->C Anhydrous HBr Rearrangement Route

Fig 1: Experimental workflows for the synthesis of 1,3-dibromo-2,3-dimethylbutane.

Mechanism Start 1-bromo-2,3-dimethyl-2-butene + H+ PathA Protonation at C2 Start->PathA PathB Protonation at C3 Start->PathB CarboA C3 Tertiary Carbocation (Isolated from -I Br effect) STABLE PathA->CarboA CarboB C2 Tertiary Carbocation (Adjacent to -I Br effect) UNSTABLE PathB->CarboB Product Br- Attack at C3 Yields 1,3-dibromo target CarboA->Product Kinetically Favored CarboB->Product Disfavored

Fig 2: Logical mechanism of regioselective hydrobromination driven by inductive effects.

References
  • National Center for Biotechnology Information. "1,3-Dibromo-2,3-dimethylbutane - PubChem Compound Summary". PubChem. Available at:[Link]

  • Clennan, E. L.; Chen, X. "Reaction of singlet oxygen with 2,3-dimethyl-1,3-butadiene... Synthesis of 1-bromo-2,3-dimethyl-2-butene". Journal of the American Chemical Society, 1989, 111(15), 5787-5792. Available at:[Link]

  • Griesbaum, K., et al. "Cycloadditions and Rearrangements During the Interaction of Hydrogen Bromide with Alkynes". Liebigs Annalen der Chemie, 1979(8), 1137-1145. Available at:[Link]

  • Wade, L. G. "Organic Chemistry: An Acid-Base Approach". Routledge, Second Edition. Available at:[Link]

  • Carrera, E. I., et al. "A Mechanistic Study of Halogen Addition and Photoelimination from π-Conjugated Tellurophenes". Journal of the American Chemical Society, 2016. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Elimination in 1,3-Dibromo-2,3-dimethylbutane

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals struggling with chemoselectivity issues—specifically, the over-formation of alkene byproducts—wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals struggling with chemoselectivity issues—specifically, the over-formation of alkene byproducts—when functionalizing 1,3-dibromo-2,3-dimethylbutane .

Substrate Architecture & Mechanistic Bottlenecks

To control the reactivity of 1,3-dibromo-2,3-dimethylbutane, we must first analyze its steric environment. The molecule possesses two distinct electrophilic sites, each presenting unique kinetic and thermodynamic challenges[1]:

  • C1 (Primary Bromide): While primary halides generally favor bimolecular substitution (SN2)[2], the C1 position in this substrate is adjacent to a heavily branched β-carbon (C2). This β-branching significantly raises the activation energy for backside attack, allowing base-promoted E2 elimination to competitively drain the yield[3].

  • C3 (Tertiary Bromide): Completely shielded from SN2 attack, the C3 position must ionize to a carbocation (SN1)[4]. However, the unimolecular elimination (E1) pathway shares this exact same carbocation intermediate, making chemoselectivity notoriously difficult[3].

Troubleshooting Guide & FAQs

Q: I am trying to substitute the primary C1 bromide, but NMR shows a high yield of alkene. How do I prevent E2 elimination? A: The branching at the adjacent C2 and C3 positions creates steric bulk that slows down the SN2 kinetics[3]. If your nucleophile has any "hard" basic character (e.g., alkoxides, hydroxides, or amines), it will abstract the more accessible β-proton rather than forcing its way to the hindered C1 carbon, resulting in E2 elimination[4].

  • The Fix: Switch to a "soft," highly polarizable nucleophile with low basicity (e.g., azide N3−​ , thiolate RS− , or iodide I− )[4]. Run the reaction in a polar aprotic solvent (like DMF or DMSO) to leave the nucleophile unsolvated, maximizing its kinetic nucleophilicity and driving the SN2 pathway before E2 can occur[2].

Q: Whenever I attempt substitution at the C3 tertiary bromide, I exclusively isolate the diene or alkene product. Why is SN1 failing? A: Tertiary alkyl halides form stable carbocations, making them excellent candidates for SN1, but the activation energy for the competing E1 pathway (proton loss) is nearly identical[4]. Because elimination reactions generate more product molecules than reactants ( ΔS>0 ), higher temperatures disproportionately lower the free energy ( ΔG ) of the elimination transition state ( TΔS effect)[5].

  • The Fix: You must run the reaction at the lowest possible temperature that still permits ionization. Since heat favors E1[5][6], use a halophilic Lewis acid (e.g., AgBF4​ or AgOTf ) to irreversibly precipitate silver bromide. This drives carbocation formation at sub-ambient temperatures where E1 is entropically disfavored[6].

Q: Can I use a bulky base like tert-butoxide to facilitate substitution? A: No. Bulky bases like tert-butoxide ( t-BuO− ) are strictly contraindicated if substitution is the goal. Due to their massive steric profile, they cannot access the electrophilic carbon and will exclusively act as bases, abstracting a proton to yield elimination products via an E2 mechanism[3][4].

Thermodynamic & Kinetic Data

The following table summarizes the causal relationship between reagent selection and the dominant mechanistic pathway for this specific dihalide.

Target SiteReagent / NucleophileSolvent SystemTempDominant PathwayMechanistic Rationale
C1 (1°) NaOMe (Hard, Basic)Methanol (Protic)60°CE2 (Alkene) Strong base + heat + β-branching heavily favors dehydrohalogenation[3][5].
C1 (1°) NaN3​ (Soft, Non-basic)DMF (Aprotic)25°CSN2 (Subst.) Soft nucleophile in aprotic media maximizes backside attack kinetics over basicity[2][4].
C3 (3°) H2​O / EtOH Water/Ethanol80°CE1 (Alkene) High temperatures amplify the entropic advantage of the elimination transition state[5].
C3 (3°) AgOTf + MeOH Methanol0°CSN1 (Subst.) Ag+ lowers activation energy for ionization; low temp suppresses the entropic E1 pathway[6].

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies designed to bypass elimination traps.

Protocol A: Selective SN2 Thioetherification at C1

Objective: Substitute the primary bromide while leaving the tertiary bromide intact, strictly avoiding E2.

  • Preparation: Dissolve 1,3-dibromo-2,3-dimethylbutane (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Nucleophile Addition: Add sodium thiophenolate (1.05 eq) in small portions at 0°C.

    • Causality: Thiophenolate is a highly polarizable, soft nucleophile. Its large electron cloud accelerates SN2 trajectory overlap, while its weak basicity prevents E2 dehydrohalogenation[4].

  • Reaction & Validation: Stir at room temperature (20°C) for 4 hours. Monitor via GC-MS. Internal Control: The primary C1 bromide should be consumed, while the tertiary C3 bromide will remain unreacted due to total steric shielding from the SN2 trajectory.

  • Workup: Quench with cold water and extract with diethyl ether. Wash the organic layer extensively with brine to remove all DMF traces.

Protocol B: Silver-Promoted SN1 Solvolysis at C3

Objective: Substitute the tertiary C3 bromide while kinetically suppressing the entropically favored E1 elimination.

  • Preparation: Dissolve the C1-substituted intermediate in anhydrous methanol (which acts as both the solvent and a weak, non-basic nucleophile) at -10°C.

  • Ionization: Slowly add Silver Triflate ( AgOTf , 1.1 eq) wrapped in aluminum foil (light-sensitive).

    • Causality: Ag+ acts as a halophile, irreversibly precipitating AgBr and forcing the formation of the tertiary carbocation at low temperatures[6].

  • Reaction & Validation: Maintain the temperature strictly between -10°C and 0°C for 2 hours. Internal Control: The immediate formation of a pale yellow precipitate ( AgBr ) confirms the SN1 ionization step. Keeping the temperature low minimizes the TΔS thermodynamic term that would otherwise drive E1 elimination[5].

  • Workup: Filter the suspension through a Celite pad to remove the AgBr salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

Pathway Visualization

G Substrate 1,3-dibromo-2,3-dimethylbutane (Sterically Congested Dihalide) C1 Primary C1 Bromide (β-Branched) Substrate->C1 C3 Tertiary C3 Bromide (Fully Hindered) Substrate->C3 Cond1 Strong Base / Hard Nuc (e.g., RO-, OH-) C1->Cond1 Cond2 Soft Nucleophile (e.g., RS-, N3-) C1->Cond2 Cond3 Standard Solvolysis (Heat + Weak Base) C3->Cond3 Cond4 Ag+ Catalysis (Low Temp) C3->Cond4 E2_1 E2 Elimination (Major Side Product) Cond1->E2_1 β-Proton Abstraction SN2_1 SN2 Substitution (Target Achieved) Cond2->SN2_1 Backside Attack E1_3 E1 Elimination (Major Side Product) Cond3->E1_3 Entropically Favored SN1_3 SN1 Substitution (Target Achieved) Cond4->SN1_3 Kinetically Trapped

Mechanistic decision tree for minimizing elimination in 1,3-dibromo-2,3-dimethylbutane.

References

  • Alkyl Halide Reactions: Substitutions & Eliminations. fiveable.me. 2

  • Substitution vs. Elimination: The Big Picture. orgosolver.com. 1

  • 6.18 Substitution versus Elimination. wfu.edu. 4

  • SN1 vs E1 and SN2 vs E2 : The Temperature. masterorganicchemistry.com. 5

  • 8.5. Elimination reactions | Organic Chemistry 1. lumenlearning.com. 6

  • Elimination Reactions of Alkyl Halides. msu.edu. 3

Sources

Troubleshooting

Technical Support Center: Purification and Distillation of Crude 1,3-Dibromo-2,3-dimethylbutane

Welcome to the comprehensive technical support guide for the purification and distillation of crude 1,3-dibromo-2,3-dimethylbutane. This resource is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the purification and distillation of crude 1,3-dibromo-2,3-dimethylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of this compound.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The purification strategy for any compound is intrinsically linked to its synthesis and the potential impurities that may arise. While the free-radical bromination of 2,3-dimethylbutane predominantly yields the vicinal 2,3-dibromo-2,3-dimethylbutane isomer, the synthesis of 1,3-dibromo-2,3-dimethylbutane can be approached through alternative routes, such as the allylic bromination of a suitable precursor like 2,3-dimethyl-1-butene using N-bromosuccinimide (NBS), followed by further reaction.[1][2]

Understanding the reaction mechanism is key to anticipating potential impurities. The free-radical nature of allylic bromination can lead to a mixture of constitutional isomers.

Potential Impurities in Crude 1,3-Dibromo-2,3-dimethylbutane:

  • Unreacted Starting Materials: Residual 2,3-dimethyl-1-butene or other precursors.

  • Monobrominated Intermediates: Such as 1-bromo-2,3-dimethyl-2-butene.

  • Isomeric Dibromides: Including 1,2-dibromo-2,3-dimethylbutane and other constitutional isomers.

  • Dehydrobromination Products: Alkenes and dienes formed due to the elimination of HBr, a common side reaction for alkyl halides, especially at elevated temperatures.[3][4]

  • Solvent Residues: Traces of solvents used in the synthesis and workup.

The following diagram illustrates a potential synthesis pathway and the points at which impurities may be introduced.

Caption: Synthesis and Impurity Formation Pathway.

II. Troubleshooting Guide for Distillation

Fractional distillation under reduced pressure is the recommended method for purifying 1,3-dibromo-2,3-dimethylbutane, given its likely high boiling point and susceptibility to thermal decomposition.[5][6][7]

Question: My distillation is proceeding very slowly or not at all, even at high heat.

Answer: This is a common issue that can often be resolved by systematically checking your setup and parameters.

  • Inadequate Vacuum:

    • Cause: Leaks in the distillation apparatus are the most frequent culprit.

    • Solution: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Check all tubing connections for cracks or loose fittings. A vacuum gauge is essential to confirm the pressure of your system. A simple "leak-up" test can be performed by closing the system to the vacuum source and observing the rate of pressure increase.[8]

  • Insufficient Heating:

    • Cause: The heating mantle may not be providing uniform and adequate heat to the distillation flask.

    • Solution: Ensure good contact between the heating mantle and the flask. For high-boiling liquids, insulating the distillation head and column with glass wool or aluminum foil can minimize heat loss.[9]

  • Incorrect Thermometer Placement:

    • Cause: If the thermometer bulb is too high, the vapor will not reach it, and you will not observe the correct boiling point. If it is too low, the reading will be inaccurate.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

Question: The distillate is discolored (yellow or brown).

Answer: Discoloration is a strong indicator of thermal decomposition. Brominated alkanes can eliminate hydrogen bromide (HBr) at elevated temperatures to form colored and often polymeric byproducts.[10][11]

  • Excessive Temperature:

    • Cause: The distillation pot is being overheated.

    • Solution: The primary solution is to reduce the distillation temperature by improving the vacuum. A lower pressure will lower the boiling point of the compound.[12]

  • Presence of Acidic Impurities:

    • Cause: Residual acidic impurities from the synthesis can catalyze decomposition.

    • Solution: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any acidic residues. Ensure the product is thoroughly dried before distillation, as water can also contribute to side reactions.

  • Prolonged Heating:

    • Cause: Even at the correct temperature, prolonged heating can lead to decomposition.

    • Solution: Once the distillation is complete, promptly remove the heat source and allow the system to cool.

Question: I'm observing bumping or violent boiling in the distillation flask.

Answer: This phenomenon, known as bumping, occurs when a liquid superheats and then boils in a sudden, violent burst.

  • Lack of Nucleation Sites:

    • Cause: Smooth surfaces of the flask do not provide sites for bubbles to form.

    • Solution: Use a magnetic stir bar to ensure smooth and continuous boiling. Boiling chips are generally not effective under vacuum as the trapped air is quickly removed.

Question: My purified product is still showing multiple peaks on GC-MS.

Answer: This indicates that the distillation did not achieve the desired separation.

  • Inefficient Fractional Distillation:

    • Cause: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points, such as constitutional isomers.[13]

    • Solution: Use a more efficient fractionating column (e.g., a Vigreux or packed column). Control the rate of distillation; a slower distillation rate generally leads to better separation.[14]

  • Azeotrope Formation:

    • Cause: The impurities may form an azeotrope with the product, meaning they boil at a constant temperature and cannot be separated by simple distillation.

    • Solution: While less common for this class of compounds, if an azeotrope is suspected, alternative purification methods like column chromatography may be necessary.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_distill Distillation cluster_shutdown Shutdown Prep1 Wash Crude Product (Optional: NaHCO3, H2O, Brine) Prep2 Dry with Anhydrous Agent Prep1->Prep2 Prep3 Filter Prep2->Prep3 Setup3 Add Crude Product & Stir Bar Prep3->Setup3 Setup1 Assemble Glassware (Flask, Column, Head, Condenser, Receiver) Setup2 Grease Joints Setup1->Setup2 Setup2->Setup3 Dist1 Start Stirring & Cooling Water Setup3->Dist1 Dist2 Apply Vacuum & Stabilize Pressure Dist1->Dist2 Dist3 Apply Heat Dist2->Dist3 Dist4 Collect Forerun Dist3->Dist4 Dist5 Collect Main Fraction at Stable Temp. Dist4->Dist5 Shut1 Cool Apparatus Under Vacuum Dist5->Shut1 Shut2 Vent to Atmospheric Pressure Shut1->Shut2 Shut3 Disassemble & Characterize Product Shut2->Shut3

Sources

Optimization

Technical Support Center: Separating Diastereomers of 1,3-dibromo-2,3-dimethylbutane via Column Chromatography

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the challenging separation of 1,3-dibromo-2,3-dimethylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the challenging separation of 1,3-dibromo-2,3-dimethylbutane diastereomers using column chromatography.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and concepts crucial for understanding the separation process.

Q1: What makes the separation of 1,3-dibromo-2,3-dimethylbutane diastereomers so challenging?

A1: The primary challenge lies in the subtle structural differences between the diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. While they have different physical properties, the differences in polarity for a non-functionalized, sterically hindered molecule like 1,3-dibromo-2,3-dimethylbutane are minimal. This results in very similar affinities for the stationary phase, leading to close elution times and a high tendency for co-elution (eluting together) during standard column chromatography[1].

Q2: Do I need a specialized chiral column to separate these diastereomers?

A2: No, a chiral column is not required. Chiral chromatography is necessary for separating enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment. Diastereomers, by definition, have different physical properties (like polarity, boiling point, and solubility) and can be separated using standard, achiral chromatography techniques like silica gel column chromatography[2][3]. The key is to optimize the achiral system to exploit the small differences that do exist[4].

Q3: What is the most effective stationary phase for this separation?

A3: For normal-phase chromatography, silica gel is the most common and recommended starting stationary phase.[5][6][7] Its polar surface, rich in silanol (-Si-OH) groups, provides the necessary sites for differential interaction with the diastereomers. The slightly different three-dimensional shapes of the diastereomers will cause one to interact slightly more strongly with the silica surface than the other, enabling separation. Alumina is a potential alternative but silica gel generally provides better resolution for this class of compounds[8][9].

Q4: How should I approach selecting the mobile phase (eluent)?

A4: The principle of normal-phase chromatography dictates using a non-polar mobile phase to elute compounds from a polar stationary phase[10][11]. Since 1,3-dibromo-2,3-dimethylbutane is a non-polar alkyl halide, you must start with a very non-polar solvent system. A mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate is a common choice[1]. The key is to begin with a very low percentage of the more polar component (e.g., 99:1 Hexane:Diethyl Ether) and optimize the ratio using Thin-Layer Chromatography (TLC) before committing to the column[8][12].

Q5: Since 1,3-dibromo-2,3-dimethylbutane is colorless, how can I monitor the separation and identify which fractions contain my products?

A5: Visualizing colorless compounds is a standard part of column chromatography. After collecting sequential fractions, you must analyze them to determine their contents.[12] The most common method is to spot each fraction (or a selection of fractions) onto a TLC plate. Since alkyl halides are not typically UV-active, you will need to use a chemical stain for visualization.[5]

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause organic compounds to appear as temporary yellow-brown spots. This method is non-destructive[5][13].

  • Potassium Permanganate (KMnO₄) Stain: A solution of potassium permanganate will react with any compound that can be oxidized, leaving a clear spot against a purple background. This method is destructive but highly effective for non-functionalized compounds.

By analyzing the TLC of the collected fractions, you can identify which tubes contain the separated diastereomers and which are empty.[14]

Section 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for the separation. The entire process relies on the principle that small differences in polarity and shape between the diastereomers will cause them to travel through the polar silica gel at slightly different rates when pushed by a non-polar solvent.[7]

Experimental Workflow Diagram

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Separation cluster_analysis Phase 3: Analysis & Isolation TLC TLC Optimization (Find Optimal Solvent System) Pack Column Packing (Silica Gel Slurry) TLC->Pack Load Sample Loading Pack->Load Elute Elution & Fraction Collection Load->Elute Analyze Fraction Analysis via TLC (Staining Visualization) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Result Result Evaporate->Result Isolated Diastereomers G Start Start Analysis Problem What is the primary issue? Start->Problem NoSep Poor or No Separation (Co-elution) Problem->NoSep Co-elution BroadBands Broad or Tailing Bands Problem->BroadBands Poor Peak Shape NoElute Compound Not Eluting Problem->NoElute Nothing comes off CheckTLC Did TLC show two spots? NoSep->CheckTLC OptimizeEluent Solution: Re-optimize eluent. Try less polar system or different solvents (e.g., Hexane/Toluene). CheckTLC->OptimizeEluent No ImproveColumn Solution: Improve column parameters. - Use a longer/narrower column. - Decrease flow rate. - Ensure perfect packing. CheckTLC->ImproveColumn Yes CheckLoading Was sample loaded in minimal solvent? BroadBands->CheckLoading Repack Solution: Column issue. - Repack column carefully. - Check for channels/bubbles. CheckLoading->Repack Yes Reload Solution: Loading issue. - Dissolve sample in less solvent. - Reduce sample amount. CheckLoading->Reload No IncreasePolarity Solution: Eluent is not polar enough. Gradually increase polarity (e.g., from 1% to 2% ether). NoElute->IncreasePolarity

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profile and Experimental Guide: 1,3-Dibromo-2,3-dimethylbutane vs. 1,4-Dibromo-2,3-dimethylbutane

As a Senior Application Scientist optimizing synthetic routes for preclinical candidates, I frequently encounter the challenge of selecting the correct dihaloalkane building block. While 1,3-dibromo-2,3-dimethylbutane an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist optimizing synthetic routes for preclinical candidates, I frequently encounter the challenge of selecting the correct dihaloalkane building block. While 1,3-dibromo-2,3-dimethylbutane and 1,4-dibromo-2,3-dimethylbutane share the same molecular formula ( C6​H12​Br2​ ) and molecular weight (243.97 g/mol ), their structural isomerism dictates entirely divergent reactivity profiles.

This guide provides an objective, data-driven comparison of these two electrophiles, focusing on their mechanistic causality, optimal application spaces, and self-validating experimental workflows.

Structural and Mechanistic Causality

1,3-Dibromo-2,3-dimethylbutane: The Orthogonal Dielectrophile

The 1,3-isomer is defined by a stark asymmetry in its electrophilic sites: it possesses a primary alkyl bromide at the C1 position and a tertiary alkyl bromide at the C3 position[1]. This structural dichotomy is a powerful tool for orthogonal functionalization.

  • Mechanistic Causality: The primary C1 site is sterically accessible and highly susceptible to bimolecular nucleophilic substitution ( SN​2 ). Conversely, the C3 site is shielded by adjacent methyl groups, raising the activation energy for SN​2 to prohibitive levels. Instead, C3 is primed for unimolecular substitution ( SN​1 ) or elimination ( E1/E2 ) pathways, driven by the stability of the resulting tertiary carbocation or highly substituted alkene. This compound is typically synthesized via the liquid-phase reaction of anhydrous hydrogen bromide with alkynes[2].

1,4-Dibromo-2,3-dimethylbutane: The Symmetric Cyclization Precursor

In contrast, the 1,4-isomer presents two chemically equivalent primary bromides at the C1 and C4 termini, flanking two chiral centers at C2 and C3[3].

  • Mechanistic Causality: Both terminal sites are highly reactive toward SN​2 attack. The critical feature of this molecule is its 1,4-spacing, which is kinetically and thermodynamically ideal for 5-exo-tet cyclization reactions. When reacted with primary amines or other bis-nucleophiles, it rapidly undergoes double substitution to form stable 5-membered heterocycles, such as 3,4-dimethylpyrrolidines—a motif frequently utilized in the industrial preparation of dialkylalkanediamines and bioactive heterocycles[4].

Quantitative Reactivity Comparison

To guide your synthetic planning, the following table summarizes the divergent performance metrics and reaction tendencies of both isomers:

Parameter1,3-Dibromo-2,3-dimethylbutane1,4-Dibromo-2,3-dimethylbutane
PubChem CID 53440336[1]14591679[3]
Electrophilic Classification Asymmetric (1° and 3° alkyl bromides)Symmetric (Dual 1° alkyl bromides)
SN​2 Reactivity Highly selective for C1; C3 is inert to SN​2 Rapid at both C1 and C4
Primary Competing Reaction E2 Elimination at C3 (forms alkene)Intermolecular oligomerization (if highly concentrated)
Optimal Synthetic Utility Stepwise, orthogonal functionalization5-exo-tet cyclization (e.g., pyrrolidines)
Steric Hindrance Profile High at C3 (gem-dimethyl shielding)Low to moderate (adjacent chiral centers)

Mechanistic Pathway Visualization

Reactivity_Pathways Node_13 1,3-Dibromo-2,3-dimethylbutane (1° and 3° Bromides) Node_13_SN2 Mild Nucleophile (e.g., N3⁻) Selective SN2 at C1 Node_13->Node_13_SN2 Kinetically favored (Low Steric Hindrance) Node_13_E2 Strong Base / Heat E2 Elimination at C3 Node_13->Node_13_E2 Thermodynamically driven (Alkene Formation) Node_14 1,4-Dibromo-2,3-dimethylbutane (Dual 1° Bromides) Node_14_SN2 Primary Amine (R-NH₂) Double SN2 Attack Node_14->Node_14_SN2 Rapid substitution at C1 and C4 Node_14_Cyclic 5-Exo-Tet Cyclization (3,4-Dimethylpyrrolidine) Node_14_SN2->Node_14_Cyclic Intramolecular Ring Closure

Divergent reactivity pathways of 1,3- vs. 1,4-dibromo-2,3-dimethylbutane.

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure the chemistry proceeds precisely as designed.

Protocol A: Orthogonal Functionalization of 1,3-Dibromo-2,3-dimethylbutane

Objective: Achieve selective SN​2 substitution at the primary C1 position without triggering E2 elimination at the tertiary C3 position. Causality: Sodium azide ( NaN3​ ) is selected because it is a potent, linear nucleophile with minimal basicity. Operating at low temperatures maximizes the SN​2 rate at C1 while kinetically freezing the competing E2 elimination at C3.

Step-by-Step Procedure:

  • Preparation: Dissolve 1,3-dibromo-2,3-dimethylbutane (1.0 equiv, 10 mmol) in 20 mL of anhydrous DMF under an inert argon atmosphere.

  • Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add sodium azide (1.1 equiv, 11 mmol) in portions over 10 minutes to prevent thermal spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (22 °C) for 4 hours.

  • Workup: Quench the reaction with 50 mL of distilled water and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via 1H NMR. The success of the orthogonal substitution is verified by the preservation of the C3 methyl singlet (~1.8 ppm), confirming the tertiary bromide remains intact. The absence of vinylic protons (4.5–6.0 ppm) validates that E2 elimination was successfully suppressed.

Protocol B: Double SN​2 Cyclization of 1,4-Dibromo-2,3-dimethylbutane

Objective: Synthesize N-benzyl-3,4-dimethylpyrrolidine via a double SN​2 ring closure. Causality: Benzylamine acts as a bis-nucleophile. Potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous, non-nucleophilic base to scavenge the generated HBr without competing with benzylamine for the electrophile. High dilution favors intramolecular cyclization over intermolecular oligomerization[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 1,4-dibromo-2,3-dimethylbutane (1.0 equiv, 10 mmol) in 100 mL of anhydrous acetonitrile (high dilution setup, 0.1 M).

  • Reagent Addition: Add anhydrous K2​CO3​ (3.0 equiv, 30 mmol) followed by benzylamine (1.0 equiv, 10 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat to 82 °C for 12 hours to drive the thermodynamically favorable 5-exo-tet cyclization.

  • Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Check: ESI-MS will display a dominant molecular ion peak [M+H]+ corresponding to the pyrrolidine derivative. 1H NMR will show the complete disappearance of the primary bromide CH2​ signals (~3.5 ppm) and the appearance of upfield, multiplet pyrrolidine ring protons, confirming total conversion.

References

  • 1,3-Dibromo-2,3-dimethylbutane | C6H12Br2 | CID 53440336 - PubChem, National Institutes of Health (NIH).[Link]

  • 1,4-Dibromo-2,3-dimethylbutane | C6H12Br2 | CID 14591679 - PubChem, National Institutes of Health (NIH).[Link]

  • US6242651B1 - Process for the preparation of N,N′-dialkylalkanediamines, Google P
  • Effect of Solvent Upon the Vicinal Proton Coupling Constants of Complex Substituted Ethanes. III. 1,2-Dihaloalkanes, ResearchGate.[Link]

Sources

Comparative

Benchmarking 1,3-Dibromo-2,3-dimethylbutane: A Comparison Guide to Sterically Hindered Alkylating Agents

Introduction: The Thermodynamic Challenge of Alkylation In medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis, controlling the regioselectivity and extent of alkylation is a persistent challenge. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thermodynamic Challenge of Alkylation

In medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis, controlling the regioselectivity and extent of alkylation is a persistent challenge. Standard unhindered dihalides frequently suffer from thermodynamic traps, including over-alkylation (e.g., dialkylation of primary amines) and unwanted intramolecular cyclization.

To bypass these issues, drug development professionals utilize sterically hindered alkylating agents. By structurally shielding the electrophilic carbon, these agents kinetically slow down the reaction, allowing for precise mono-alkylation. This guide benchmarks 1,3-dibromo-2,3-dimethylbutane against common alternatives, providing a mechanistic analysis and self-validating experimental protocols for its application in complex synthesis[1].

Mechanistic Causality: Structural Topology

1,3-dibromo-2,3-dimethylbutane (CAS: 49623-54-3) is synthesized via the liquid phase reaction of anhydrous HBr with 3,3-dimethyl-1-butyne[2]. It possesses a unique structural dichotomy that dictates its reactivity:

  • C1 (Primary Bromide): Acts as the primary electrophilic center for SN​2 nucleophilic substitution. The adjacent secondary carbon (C2) bears a methyl group, creating an isobutyl-like steric environment. This slows the initial SN​2 attack compared to linear alkanes, but critically, the added bulk prevents a second alkylation event from occurring on the same nucleophile.

  • C3 (Tertiary Bromide): Highly shielded by geminal methyl groups, rendering it virtually inert to SN​2 attack. However, because it is a tertiary halide, it is highly susceptible to SN​1 solvolysis in protic environments and E2 elimination under strongly basic conditions[1].

When the structure of a target molecule permits, utilizing a sterically hindered alkylating agent like this ensures that the already crowded mono-alkylated product will not react further, preserving the desired stoichiometry[3].

Quantitative Benchmarking of Alternatives

How does 1,3-dibromo-2,3-dimethylbutane compare to other bifunctional alkylating agents? The table below summarizes their steric profiles and primary failure modes.

Table 1: Comparative Benchmarking of Alkylating Agents

Alkylating AgentPrimary Reactive SiteRelative SN​2 Rate (Est.)*Primary Side ReactionBest Use Case
1,4-Dibromobutane Primary (C1, C4)1.0 (Baseline)Over-alkylation, CyclizationUnhindered tethering, pyrrolidine synthesis
1,3-Dibromo-2,3-dimethylbutane Primary (C1)~0.03 E2 Elimination (at C3)Controlled mono-alkylation, bulky spacer addition
1-(Bromomethyl)cyclohexan-1-ol Primary (Neopentyl)< 0.0001Epoxide formationHighly selective, neopentyl-like N-alkylation[4]

*Rates normalized to unhindered primary bromides based on classical Taft steric parameters.

Regioselectivity Workflow

Alkylation Nuc Nucleophile (e.g., 2° Amine) Reaction Reaction Conditions (Mild Base, Aprotic Solvent) Nuc->Reaction Reagent 1,3-Dibromo-2,3-dimethylbutane (Bifunctional Electrophile) Reagent->Reaction C1 C1 Attack (Primary) SN2 Pathway Reaction->C1 Kinetically Favored C3 C3 Attack (Tertiary) SN2 Pathway Reaction->C3 Steric Shielding E2 C3 Elimination E2 Pathway Reaction->E2 Base-Promoted Prod Mono-alkylated Product (Target) C1->Prod Block Sterically Blocked (No Reaction) C3->Block Side Alkene Byproduct (Monitored via GC-MS) E2->Side

Figure 1: Mechanistic pathway and regioselectivity of 1,3-dibromo-2,3-dimethylbutane alkylation.

Experimental Protocol: Self-Validating Regioselective N-Alkylation

To successfully utilize 1,3-dibromo-2,3-dimethylbutane, the protocol must suppress the E2 elimination of the tertiary bromide while promoting the sterically hindered SN​2 attack at the primary bromide.

Step 1: Solvent and Reagent Preparation

  • Action: Dissolve the amine nucleophile (1.0 eq) in strictly anhydrous Acetonitrile (MeCN) or DMF.

  • Causality: Aprotic solvents enhance the nucleophilicity of the amine for the SN​2 attack at C1. Strict anhydrous conditions are mandatory to prevent water from inducing SN​1 solvolysis of the tertiary C3 bromide.

Step 2: Base Selection

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Do not use NaOH, KOH, or unhindered alkoxides.

  • Causality: Strong, unhindered bases will aggressively promote E2 elimination at the C3 tertiary bromide, degrading the reagent into a useless alkene byproduct. DIPEA provides the necessary proton scavenging without acting as a strong nucleophile.

Step 3: Controlled Electrophile Addition

  • Action: Add 1,3-dibromo-2,3-dimethylbutane (1.1 eq) dropwise at 0°C, then slowly warm the reaction to 45°C.

  • Causality: Heat is required to overcome the steric activation energy barrier at the isobutyl-like C1 position. However, exceeding 55°C exponentially increases the rate of E2 elimination at C3.

Step 4: Self-Validating In-Process Control (IPC)

  • Action: At t=2h , withdraw a 50 µL aliquot, quench in water, extract with EtOAc, and analyze via GC-MS.

  • Causality: TLC alone cannot reliably distinguish the desired mono-alkylated product from the alkene byproduct formed via E2 elimination. The GC-MS chromatogram provides a self-validating feedback loop: if the alkene peak ( M−HBr ) exceeds 10% relative area, the temperature must be lowered or the base concentration reduced.

Step 5: Isolation

  • Action: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

References

  • Mechanistic Investigations of Reactions Involving 1,3 Dibromo 2,3 Dimethylbutane - Benchchem -1

  • 5-Bromo-2-chloro-N-ethylbenzamide (Sterically Hindered Alkylating Agents) - Benchchem - 3

  • 1-(Bromomethyl)cyclohexan-1-ol | 17299-10-4 - Benchchem -4

  • 2-Bromo-3-(bromomethyl)-2-methylbutane | TRC | 49623-54-3 - CymitQuimica - 2

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of 1,3-Dibromo-2,3-dimethylbutane: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical chemistry is the trace-level quantification of alkyl halides. Specifically, 1,3-dibromo-2,3-dimethylbutane (C₆H₁₂Br₂)[...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical chemistry is the trace-level quantification of alkyl halides. Specifically, 1,3-dibromo-2,3-dimethylbutane (C₆H₁₂Br₂)[1] presents a unique analytical hurdle. Alkyl halides are notorious potential genotoxic impurities (PGIs) due to their electrophilic nature, which allows them to alkylate DNA bases—specifically at the N-7 position of guanine and the N-3 position of adenine[2].

Because of this genotoxicity, regulatory bodies mandate strict control strategies. According to the Threshold of Toxicological Concern (TTC) framework, the intake of such PGIs must generally be limited to 1.5 µ g/day [3]. To enforce this, analytical methods must be rigorously validated according to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedure development and validation[4].

This guide objectively compares HPLC modalities for quantifying 1,3-dibromo-2,3-dimethylbutane and provides a self-validating, step-by-step protocol for the optimal method.

The Chemical Challenge & Detector Causality

1,3-dibromo-2,3-dimethylbutane has a molecular weight of 243.97 g/mol and is highly lipophilic (XLogP3 = 3.2)[1]. Crucially, it lacks a conjugated π-electron system, rendering its UV molar absorptivity exceptionally low. Relying on traditional HPLC-UV (at low wavelengths like 210 nm) leads to severe matrix interference from the active pharmaceutical ingredient (API) and mobile phase absorbance. Primary and secondary alkyl halide groups are well-known alerting functions for genotoxic activity, necessitating highly specific detection mechanisms[5].

To achieve the sensitivity required to meet TTC limits (often requiring Limits of Quantitation < 15 ng/mL depending on the daily dose), we must evaluate alternative detection modalities. We specifically select Atmospheric Pressure Chemical Ionization (APCI) over Electrospray Ionization (ESI) because neutral, non-polar alkyl halides like 1,3-dibromo-2,3-dimethylbutane fail to efficiently form [M+H]⁺ or[M-H]⁻ ions in ESI. APCI, relying on gas-phase ion-molecule reactions, provides superior ionization for halogenated alkanes[5].

Table 1: Comparative Performance of HPLC Modalities for 1,3-Dibromo-2,3-dimethylbutane
Performance MetricHPLC-UV (210 nm)HPLC-CAD (Charged Aerosol)HPLC-APCI-MS/MS (Optimal)
Detection Mechanism Chromophore AbsorbanceAerosol Particle ScatteringGas-Phase Ion-Molecule Reaction
Sensitivity (LOQ) ~10 - 50 µg/mL~1 - 5 µg/mL< 0.01 µg/mL (Meets TTC)
Matrix Interference High (API absorbs strongly)Moderate (API co-elution risk)Low (MRM provides mass filtering)
Linearity Range 2 - 100 µg/mLNon-linear (requires transformation)0.005 - 10 µg/mL
Suitability for PGIs PoorMarginalExcellent

Self-Validating Experimental Protocol: HPLC-APCI-MS/MS

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks (System Suitability Testing) that must pass before validation proceeds.

Phase 1: Chromatographic Separation
  • System: UHPLC equipped with an APCI source and triple quadrupole mass spectrometer.

  • Column: Phenomenex Kinetex C18 (100 mm × 4.6 mm, 2.6 µm).

    • Causality: The core-shell architecture minimizes the multiple path term (A-term) in the van Deemter equation, reducing band broadening. This is critical for maintaining high peak capacity and maximizing the signal-to-noise (S/N) ratio for trace PGI analysis.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Methanol.

    • Causality: Methanol is deliberately chosen over acetonitrile. In APCI, the mobile phase acts as the chemical ionization reagent gas. Methanol provides superior proton transfer kinetics for halogenated species compared to the aprotic acetonitrile.

  • Gradient Program: 0-2 min (40% B), 2-7 min (40% to 90% B), 7-10 min (90% B), 10-10.1 min (return to 40% B), 10.1-15 min (equilibration).

    • Causality: The high organic wash ensures the highly lipophilic 1,3-dibromo-2,3-dimethylbutane is fully eluted, preventing carryover between injections.

Phase 2: Mass Spectrometric Detection
  • Ionization Mode: APCI Negative Ion Mode.

    • Causality: Alkyl halides lack basic amine groups to accept protons in positive mode. In negative APCI, dissociative electron attachment efficiently generates bromide ions (m/z 79 and 81).

  • MRM Transitions: Monitor m/z 243.9 → 79.0 (Quantifier) and 243.9 → 81.0 (Qualifier).

    • Causality: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is expected to ensure sufficient sensitivity and specificity[5]. Monitoring the isotopic signature of bromine confirms peak identity, acting as a self-validating specificity check against isobaric matrix interferences.

Phase 3: ICH Q2(R2) Validation Workflow

According to the latest ICH Q2(R2) guidelines, the objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[6].

  • System Suitability Testing (SST)[Self-Validation Check]: Inject a 50 ng/mL standard solution six times. The system is only deemed "ready" if the retention time RSD is < 1.0%, peak area RSD is < 5.0%, and the S/N ratio of the qualifier ion is > 10.

  • Specificity: Inject a blank, an API matrix sample, and a matrix spiked with 1,3-dibromo-2,3-dimethylbutane. To demonstrate specificity, samples containing relevant degradation products or matrix components must show no interfering peaks >30% of the LOQ at the retention time of the PGI[7].

  • Reportable Range & Linearity: Evaluate from 50% to 120% of the specification limit (derived from the 1.5 µ g/day TTC)[6]. Acceptance: R² > 0.99.

  • Accuracy (Recovery): Spike the API matrix at LOQ, 100%, and 120% of the specification limit. Causality: Matrix effects (ion suppression/enhancement) in the APCI source must be quantified. If recovery falls outside the 80-120% range, an isotopically labeled internal standard must be integrated into the protocol to self-correct the variance.

  • Precision: Perform 6 replicate injections at the 100% specification level. Acceptance: RSD < 10%.

Visualizing the Validation Logic

The following diagram illustrates the logical flow and self-correcting feedback loops required to validate this method under ICH Q2(R2) standards.

Validation_Workflow N1 Target: 1,3-Dibromo-2,3-dimethylbutane (Genotoxic Alkyl Halide) N2 Select HPLC Modality (APCI-MS/MS Selected) N1->N2 N3 Method Optimization (Core-Shell C18, MeOH/H2O) N2->N3 Optimize Ionization N4 ICH Q2(R2) Validation Execution N3->N4 Lock Parameters N5 Specificity (Matrix & Blank Assessment) N4->N5 N6 Sensitivity (LOD/LOQ via S/N Ratio) N4->N6 N7 Accuracy & Precision (Spike Recovery & RSD) N4->N7 N5->N3 Fail (Adjust Gradient) N8 Validated Procedure Fit for Intended Purpose N5->N8 Pass N6->N2 Fail (Change Detector) N6->N8 Pass N7->N8 Pass

Logical workflow for the ICH Q2(R2) validation of 1,3-dibromo-2,3-dimethylbutane HPLC methods.

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Safety & Regulatory Compliance

Safety

1,3-Dibromo-2,3-dimethylbutane proper disposal procedures

As a Senior Application Scientist, I recognize that the management of halogenated aliphatic hydrocarbons is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the management of halogenated aliphatic hydrocarbons is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and operational economics.

1,3-Dibromo-2,3-dimethylbutane (CAS: 49623-54-3) is a sterically hindered, brominated alkane utilized in specialized synthetic workflows. Because it contains covalently bound bromine, its disposal profile differs drastically from standard organic solvents. Improper handling or disposal can lead to the release of highly corrosive hydrogen bromide (HBr) gas, the formation of toxic polybrominated dioxins during suboptimal combustion, and severe regulatory penalties.

This guide provides a comprehensive, mechanistically grounded protocol for the safe handling, segregation, and disposal of 1,3-dibromo-2,3-dimethylbutane waste streams.

I. Physicochemical & Hazard Profile

Before executing any disposal protocol, it is imperative to understand the quantitative hazard data of the target molecule. The following table summarizes the critical properties that dictate our containment and destruction strategies [1].

Property / Hazard CategoryData / ClassificationOperational Implication
Chemical Formula C₆H₁₂Br₂High halogen content requires specialized thermal oxidation.
Molecular Weight 243.97 g/mol High density; will form the bottom layer in aqueous biphasic mixtures.
GHS Hazard Codes H302, H312, H332Harmful via oral, dermal, and inhalation routes. Mandates strict fume hood usage.
Irritation Hazards H315 (Skin), H319 (Eye)Requires nitrile or neoprene gloves and splash-proof chemical goggles.
Incompatibility Strong bases, OxidizersRisk of exothermic dehydrohalogenation; keep isolated from alkali metals.

II. The Mechanistic Rationale for Disposal Protocols

To build a self-validating safety culture, laboratory personnel must understand the causality behind disposal rules rather than simply memorizing them.

1. The Thermodynamics of Destruction Unlike non-halogenated solvents (e.g., ethanol, acetone) which combust cleanly into CO₂ and H₂O, the carbon-bromine (C-Br) bonds in 1,3-dibromo-2,3-dimethylbutane require extreme thermal energy to cleave completely. If this chemical is subjected to low-temperature incineration, incomplete combustion can synthesize polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)—highly toxic environmental pollutants. Therefore, disposal must occur via high-temperature rotary kiln incineration (>1000°C) [2].

2. The Necessity of Caustic Scrubbing When the C-Br bond is successfully thermally oxidized, the bromine atoms react with hydrogen to form hydrogen bromide (HBr) gas. HBr is highly corrosive and cannot be vented into the atmosphere. Permitted Treatment, Storage, and Disposal Facilities (TSDFs) route the incinerator exhaust through wet scrubbers containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), neutralizing the HBr into harmless, water-soluble bromide salts [2].

3. The Economics of the "Mixture Rule" The EPA dictates that if a non-halogenated waste stream is mixed with a halogenated waste stream, the entire bulk volume must be classified and treated as halogenated waste[3]. Because the rotary kiln incineration and scrubbing required for halogenated waste are significantly more expensive than standard solvent blending/fuel-recovery methods, cross-contamination drastically inflates institutional disposal costs.

III. Standard Operating Procedure: Step-by-Step Disposal Workflow

Implement the following methodology to ensure regulatory compliance and operational safety from the point of generation to final destruction.

Phase 1: Point-of-Generation Segregation
  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or PTFE-lined carboys for waste collection. Causality: Do not use standard metal safety cans. Trace moisture can react with brominated organics over time to generate localized HBr, which will corrode metal containers and cause structural failure.

  • Isolate the Waste Stream: Dedicate a specific waste container exclusively for Halogenated Organic Waste . Never mix 1,3-dibromo-2,3-dimethylbutane with non-halogenated solvents (e.g., toluene, ethyl acetate) [3].

  • Quench Reactive Intermediates: If the 1,3-dibromo-2,3-dimethylbutane was used in a reaction involving strong bases (e.g., alkoxides), ensure the mixture is fully neutralized to a pH of 6-8 before transferring it to the bulk waste container to prevent unintended dehydrohalogenation in the carboy.

Phase 2: Labeling and Satellite Accumulation
  • Execute EPA-Compliant Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste. The tag must explicitly list "1,3-Dibromo-2,3-dimethylbutane" and its approximate percentage by volume. Check the boxes for "Toxic" and "Halogenated."

  • Implement Secondary Containment: Place the primary waste carboy inside a chemically resistant secondary containment tray. Causality: This creates a self-validating fail-safe; if the primary vessel fractures, the dense brominated solvent is trapped, preventing floor contamination and vapor propagation.

  • Monitor Accumulation Limits: Store the waste in a vented flammable/corrosive cabinet. Ensure the container is removed to the central accumulation area before reaching the 90-day limit (for Large Quantity Generators) or the 180-day limit (for Small Quantity Generators).

Phase 3: Institutional Transfer and TSDF Processing
  • Waste Profiling: Provide your Environmental Health and Safety (EHS) department with the exact chemical profile. They will generate an EPA manifest.

  • TSDF Handoff: The waste is transported by a permitted vendor to a TSDF equipped with a rotary kiln incinerator and a flue-gas desulfurization/halogen scrubbing system [2].

IV. Process Visualization: Halogenated Waste Lifecycle

The following diagram illustrates the operational and chemical lifecycle of 1,3-dibromo-2,3-dimethylbutane, from laboratory generation to safe environmental discharge.

G Gen Waste Generation (1,3-Dibromo-2,3-dimethylbutane) Seg Segregation (Dedicated Halogenated Stream) Gen->Seg Prevents mixture rule penalties Store Satellite Accumulation (HDPE + Secondary Containment) Seg->Store pH neutralized before storage Transport EPA-Manifested Transport (To Permitted TSDF) Store->Transport Regulatory time limits apply Incineration Rotary Kiln Incineration (>1000°C Thermal Oxidation) Transport->Incineration Chain of custody verified HBr HBr Gas Formation (Combustion Byproduct) Incineration->HBr C-Br bond cleavage Scrubber Caustic Wet Scrubbing (NaOH / Ca(OH)2 Neutralization) HBr->Scrubber Exhaust routing Disposal Safe Effluent Discharge (Aqueous Bromide Salts) Scrubber->Disposal Acid-base neutralization

Caption: Lifecycle and destruction pathway of brominated aliphatic waste.

V. References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53440336, 1,3-Dibromo-2,3-dimethylbutane." PubChem,[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP),[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts, January 19, 2022,[Link]

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